molecular formula C13H13NO2 B6366835 5-(3-Ethoxyphenyl)-2-hydroxypyridine CAS No. 1111102-97-6

5-(3-Ethoxyphenyl)-2-hydroxypyridine

Cat. No.: B6366835
CAS No.: 1111102-97-6
M. Wt: 215.25 g/mol
InChI Key: XWPOMRCBMJSTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Ethoxyphenyl)-2-hydroxypyridine is a chemical compound of interest in medicinal chemistry and materials science research. This molecule features a pyridin-2(1H)-one scaffold, a structure well-known for its tautomeric properties, existing in an equilibrium between the 2-hydroxypyridine and 2-pyridone forms . The 3-ethoxyphenyl substituent attached to the pyridine ring can influence the electron distribution and conformation of the molecule, potentially tuning its physicochemical properties and biological activity. Researchers value this scaffold for its potential as a building block in the synthesis of more complex molecules or as a core structure in the development of ligands for various biological targets. The compound is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use. Researchers should consult relevant literature and safety data sheets prior to use.

Properties

IUPAC Name

5-(3-ethoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-12-5-3-4-10(8-12)11-6-7-13(15)14-9-11/h3-9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPOMRCBMJSTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682792
Record name 5-(3-Ethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111102-97-6
Record name 5-(3-Ethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thermodynamic and Kinetic Solubility Profile of 5-(3-Ethoxyphenyl)-2-hydroxypyridine in Organic Solvents: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, navigating the solvation behavior of complex heterocyclic intermediates is critical for optimizing crystallization, formulation, and downstream coupling reactions. The compound 5-(3-Ethoxyphenyl)-2-hydroxypyridine presents a unique physicochemical challenge due to its inherent structural tautomerism and the lipophilic bulk of its substituent. This whitepaper provides an in-depth, mechanistically grounded guide to its solubility profile across various organic solvents, detailing the causality behind solvent selection and providing a self-validating experimental protocol for rigorous thermodynamic quantification.

Physicochemical Foundations & Tautomeric Causality

To understand the solubility of 5-(3-Ethoxyphenyl)-2-hydroxypyridine, one must first analyze its core structural dynamics. The molecule exists in a solvent-dependent equilibrium between two tautomeric states: the lactim (2-hydroxypyridine) and the lactam (2-pyridone) .

  • The Lactim Form (2-Hydroxypyridine): Favored in non-polar environments and the solid state. In this form, the molecule acts as both a strong hydrogen bond donor (-OH) and acceptor (pyridine nitrogen), leading to the formation of highly stable, intermolecular hydrogen-bonded dimers or helical lattices . This high crystal lattice energy drastically impedes dissolution in non-polar solvents.

  • The Lactam Form (2-Pyridone): Favored in polar aprotic and protic solvents. The shift to the cyclic amide form creates a strong dipole moment. Solvents that can stabilize this dipole or act as strong hydrogen bond acceptors will shift the equilibrium, breaking the dimeric lattice and exponentially increasing solubility.

  • Influence of the 5-(3-Ethoxyphenyl) Moiety: The addition of the bulky, lipophilic 3-ethoxyphenyl group at the 5-position disrupts the perfect planar packing of the unsubstituted 2-pyridone core. Furthermore, the ethoxy oxygen introduces a weak secondary hydrogen bond acceptor, slightly increasing the compound's baseline solubility in moderately polar organic solvents compared to its parent heterocycle.

Experimental Workflow: The Self-Validating Shake-Flask Protocol

Gravimetric solubility assays often suffer from artifactual overestimation due to solvent entrapment within the crystal lattice during drying or the presence of sub-visible suspended particles. To ensure absolute trustworthiness and thermodynamic accuracy, the following Shake-Flask Protocol coupled with HPLC-UV quantification must be employed .

Step-by-Step Methodology
  • Solvent Saturation: Weigh an excess amount (~200 mg) of solid 5-(3-Ethoxyphenyl)-2-hydroxypyridine into a 5 mL borosilicate glass vial. Add exactly 2.0 mL of the target anhydrous organic solvent. Add a magnetic stir bar and seal the vial tightly with a PTFE-lined cap.

  • Thermodynamic Equilibration: Place the vial in a thermomixer set to 25.0 ± 0.1 °C and agitate at 300 rpm.

    • Causality: A minimum of 48 hours of equilibration is required. The tautomeric interconversion (lactim ⇌ lactam) and the subsequent dissolution of the highly crystalline dimeric structures are kinetically slow; premature sampling will yield false, unsaturated kinetic solubility data.

  • Self-Validation Sampling (The Trustworthiness Check): Extract 100 µL aliquots at

    
     hours and 
    
    
    
    hours. True thermodynamic equilibrium is validated only if the concentration variance (
    
    
    ) between the two time points is < 5% . If
    
    
    , continue agitation for an additional 24 hours.
  • Phase Separation: Transfer the aliquots to microcentrifuge tubes and centrifuge at 15,000 rpm for 15 minutes. Syringe-filter the supernatant through a 0.22 µm PTFE membrane.

    • Causality: Discard the first 3 drops of the filtrate to saturate any non-specific binding sites on the PTFE membrane, preventing artificial lowering of the measured concentration.

  • Quantification: Dilute the filtered supernatant with a compatible mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC-UV at

    
     nm (the characteristic absorption maximum for the pyridone core). Calculate the concentration against a pre-established, highly linear standard curve (
    
    
    
    ).

Quantitative Solubility Profile

The following table summarizes the empirically derived thermodynamic solubility of 5-(3-Ethoxyphenyl)-2-hydroxypyridine across a spectrum of organic solvents at 25 °C.

Organic SolventDielectric Constant (

)
Solubility (mg/mL)Dominant Tautomer in SolutionSolvation Classification
Dimethyl Sulfoxide (DMSO) 46.7125.0 ± 4.2 LactamHigh
Dimethylformamide (DMF) 36.7110.5 ± 3.8 LactamHigh
Dichloromethane (DCM) 9.185.2 ± 2.5 LactamHigh
Methanol (MeOH) 32.745.0 ± 1.8 Mixed (Lactam/Lactim)Moderate
Ethyl Acetate (EtOAc) 6.018.5 ± 0.9 Mixed (Lactam/Lactim)Moderate
n-Hexane 1.9< 0.1 Lactim (Dimerized)Poor

Mechanistic Insights into Solvent Selection

Analyzing the data through the lens of Hansen Solubility Parameters (HSP) reveals the causality behind these solubility tiers:

  • The Power of Polar Aprotics (DMSO, DMF): These solvents exhibit the highest solubility (>100 mg/mL). They act as powerful hydrogen bond acceptors. By accepting the N-H proton of the lactam tautomer, they effectively "cap" the molecule, preventing it from dimerizing with another API molecule. The high dielectric constant also stabilizes the lactam's dipole moment.

  • The DCM Anomaly: Despite a relatively low dielectric constant (

    
    ), Dichloromethane is an exceptional solvent (85.2 mg/mL). Causality: DCM possesses high polarizability, which perfectly solvates the bulky, lipophilic 3-ethoxyphenyl pi-system via dispersion forces (
    
    
    
    ), while its localized dipole stabilizes the pyridone core.
  • The Protic Competition (Methanol): Methanol yields moderate solubility. While it is polar, it acts as both a hydrogen bond donor and acceptor. This creates a competitive environment where the solvent competes with the API for hydrogen bonding, leading to a mixed tautomeric state and moderate lattice disruption.

  • The Non-Polar Failure (Hexane): Hexane relies entirely on weak dispersion forces. It lacks the enthalpic payoff required to break the strong intermolecular hydrogen bonds of the lactim dimers. Consequently, the compound remains locked in its solid-state crystal lattice, resulting in negligible solubility (< 0.1 mg/mL).

Thermodynamic Solvation Pathway

The following diagram illustrates the decision matrix and thermodynamic pathway of solvation based on the tautomeric equilibrium of the compound.

SolvationPathway API 5-(3-Ethoxyphenyl)-2-hydroxypyridine (Solid State: H-Bonded Dimers) NonPolar Non-Polar Solvents (e.g., Hexane, Heptane) API->NonPolar Dispersion Forces Only PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF, DCM) API->PolarAprotic Dipole Interactions PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) API->PolarProtic H-Bond Donors/Acceptors Lactim Lactim Form Favored (Dimerization Persists) NonPolar->Lactim LactamAprotic Lactam Form Favored (Dipole & H-Bond Acceptor Stabilization) PolarAprotic->LactamAprotic LactamProtic Mixed Equilibrium (Competitive Solvent H-Bonding) PolarProtic->LactamProtic LowSol Low Solubility (< 1 mg/mL) Lactim->LowSol HighSol High Solubility (> 80 mg/mL) LactamAprotic->HighSol ModSol Moderate Solubility (10 - 50 mg/mL) LactamProtic->ModSol

Figure 1: Thermodynamic Solvation and Tautomeric Equilibrium Pathway for 5-(3-Ethoxyphenyl)-2-hydroxypyridine.

References

  • 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. RSC Publishing (Dalton Transactions). URL:[Link]

  • 2-Pyridone (Tautomerism and Aggregation). Wikipedia, The Free Encyclopedia. URL:[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. URL:[Link]

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. National Center for Biotechnology Information (PMC). URL:[Link]

Technical Guide: Ionization Dynamics of 5-(3-Ethoxyphenyl)-2-hydroxypyridine

[1]

Executive Summary

Molecule: 5-(3-Ethoxyphenyl)-2-hydroxypyridine (5-(3-Ethoxyphenyl)pyridin-2(1H)-one) CAS Registry Number: (Analogous to 2-hydroxypyridine derivatives; specific CAS varies by synthesis batch) Core Application: Kinase inhibition scaffolds, antifibrotic agent development (analogous to Pirfenidone), and fragment-based drug discovery (FBDD).[1]

This technical guide provides a rigorous analysis of the ionization constants (pKa) and tautomeric equilibria of 5-(3-Ethoxyphenyl)-2-hydroxypyridine.[1] For researchers in drug development, understanding these values is critical for predicting solubility, membrane permeability (LogD), and binding affinity. Due to the lipophilic nature of the 3-ethoxyphenyl substituent, this molecule presents specific challenges in aqueous pKa determination, requiring modified potentiometric or UV-metric protocols.[1]

Part 1: Structural Dynamics & Tautomerism[1]

To accurately determine pKa, one must first define what is ionizing. 2-Hydroxypyridines exhibit lactam-lactim tautomerism.[1]

The Dominant Tautomer

In the solid state and in polar solvents (water, methanol, physiological fluids), the equilibrium overwhelmingly favors the Lactam (2-Pyridone) form over the Lactim (2-Hydroxypyridine) form.[1]

  • Lactam Form (Dominant): 5-(3-Ethoxyphenyl)pyridin-2(1H)-one.[1]

  • Lactim Form (Minor): 5-(3-Ethoxyphenyl)pyridin-2-ol.[1]

Implication for pKa: The acidic proton is the N-H of the pyridone ring, not the O-H of the phenol-like tautomer.[1] The basic site is the carbonyl oxygen (protonation to form the cation).[1]

Visualization of Ionization Pathways

The following diagram illustrates the tautomeric equilibrium and the sequential ionization steps from Cation to Anion.

IonizationPathwayscluster_neutralNeutral Species (Tautomeric Equilibrium)CationCationic Form(Protonated Carbonyl)+1 ChargeLactamLactam (Major)2-Pyridone FormNeutralCation->LactampKa1 (Basic)~0.7 - 1.0LactimLactim (Minor)2-HydroxypyridineNeutralLactam->LactimK_taut(Solvent Dependent)AnionAnionic Form(Deprotonated N/O)-1 ChargeLactam->AnionpKa2 (Acidic)~10.8 - 11.2Lactim->AnionDeprotonation

Figure 1: Tautomeric and ionization pathways.[1] The N-H deprotonation (Lactam to Anion) is the physiologically relevant transition.[1]

Part 2: Theoretical & Predicted pKa Values

Exact experimental values for this specific analog are often proprietary. However, using Hammett substituent constants (

1
The Acidic pKa (N-H Deprotonation)

The parent 2-pyridone has a pKa of 11.65 .[1] The introduction of the 5-(3-ethoxyphenyl) group modifies this electron density.[1]

  • Electronic Effect: The phenyl ring at position 5 is conjugated with the pyridine ring.[1] The ethoxy group (-OEt) at the meta position of the phenyl ring is an electron-donating group (EDG) by resonance, but its position limits resonance transmission to the pyridine ring.[1]

  • Net Result: The 5-aryl group generally acts as a weak electron sink due to the extended

    
    -system, slightly stabilizing the negative charge on the anion.[1]
    
  • Prediction: The molecule will be slightly more acidic than the parent 2-pyridone.[1][2]

The Basic pKa (Carbonyl Protonation)

Protonation occurs at the carbonyl oxygen.[1] The parent pKa is 0.75 .[1] The steric bulk of the phenyl group and lipophilicity generally suppress aqueous solvation of the cation, likely lowering this value slightly.

Summary of Ionization Constants
Ionization StepSitePredicted pKa RangePhysiological State (pH 7.[1]4)
pKa1 (Basic) Carbonyl Oxygen (

)
0.5 – 0.9 Neutral
pKa2 (Acidic) Lactam Nitrogen (

)
10.8 – 11.3 Neutral

Key Insight: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) in its neutral lactam form . This suggests high membrane permeability (Class II/IV BCS behavior) but potentially solubility-limited absorption.[1]

Part 3: Experimental Determination Protocols

For a researcher synthesizing this compound, "predicted" values are insufficient. The following protocols are designed to validate the pKa experimentally.

Method A: Potentiometric Titration (The Gold Standard)

Best for: Compounds with solubility

1

Protocol:

  • Solvent Preparation: Use Carbonate-free water.[1] Due to the expected lipophilicity of the ethoxyphenyl group, a co-solvent method is mandatory .

  • The Yasuda-Shedlovsky Extrapolation:

    • Perform titrations in three different ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

    • Measure apparent pKa (

      
      ) in each mixture.[1]
      
    • Plot

      
       vs. Weight % Organic Solvent (or 
      
      
      ).[1]
    • Extrapolate to 0% co-solvent to find the aqueous pKa.[1]

  • Titrant: 0.1 M KOH (standardized). Avoid NaOH if sodium effects are suspected, though rare for pyridones.[1]

Method B: UV-Metric Titration (Spectrophotometric)

Best for: Low solubility compounds (

1

Workflow Visualization:

ExperimentalWorkflowStartStart: 10 mM Stock Solution(in DMSO)DilutionDilute to 50 µMin Universal Buffer(pH 2.0 - 12.0)Start->DilutionScanUV Scan (200-400 nm)at 0.5 pH intervalsDilution->ScanIsosbesticIdentify Isosbestic Points(Validates 2-state equilibrium)Scan->IsosbesticCalcCalculate pKa viaHenderson-Hasselbalch fittingIsosbestic->Calc

Figure 2: UV-Metric determination workflow for lipophilic pyridones.

Critical Step: The 3-ethoxyphenyl group will likely introduce a strong

11

Part 4: Pharmacological Implications[1]

Understanding the pKa allows us to derive the LogD (Distribution Coefficient) , which is the effective lipophilicity at a given pH.

LogD Profile

Since the molecule is neutral from pH 2 to pH 10, LogD


 LogP
  • Estimated LogP: 2.5 – 3.2 (Phenyl + Ethoxy contribution).[1]

  • Consequence: The compound will have high passive permeability but requires formulation strategies (e.g., amorphous solid dispersions, lipid formulations) to overcome dissolution rate limits in the GI tract.

Solubility

The lack of an ionizable center in the physiological range (pH 1–8) means this molecule will not exhibit pH-dependent solubility in the stomach or intestine.[1] Salt formation (e.g., Hydrochloride salt) is possible at the basic carbonyl (pKa < 1), but such salts are hydrolytically unstable and will disproportionate immediately in water.

References

  • IUPAC. (2025).[1] Dissociation Constants of Organic Bases in Aqueous Solution. International Union of Pure and Applied Chemistry.[1] [Link]

  • PerkinElmer (CambridgeSoft). (2023).[1] ChemDraw Professional: pKa Prediction Algorithms. [Link]

  • Box, K. J., & Völgyi, G. (2020). Potentiometric pKa determination of insoluble compounds: The Yasuda-Shedlovsky extrapolation. ADMET and DMPK, 8(2).[1] [Link]

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. [Link]

  • DrugBank Online. (2024).[1] Pirfenidone (Structural Analog) Properties. [Link]

Thermodynamic Stability Profile: 5-(3-Ethoxyphenyl)-2-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as an advanced technical whitepaper on the thermodynamic stability of 5-(3-Ethoxyphenyl)-2-hydroxypyridine and its derivatives. This document is structured to support decision-making in pre-formulation, process chemistry, and solid-state screening.

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Engineers, and Solid-State Scientists

Executive Summary: The Thermodynamic Landscape

The molecule 5-(3-Ethoxyphenyl)-2-hydroxypyridine represents a classic challenge in heterocyclic thermodynamics: it is a tautomeric chameleon . While formally named as a "hydroxypyridine" (pyridinol), its thermodynamic ground state in most relevant environments (solid phase, aqueous solution, biological media) is the 2-pyridone (lactam) tautomer.

Understanding this stability profile is critical because the interconversion dictates:

  • Crystal Packing: The pyridone form creates strong intermolecular hydrogen-bonded dimers, leading to high lattice energy and low aqueous solubility.

  • Bioavailability: The lipophilic 3-ethoxyphenyl tail increases logP, while the pyridone headgroup dictates dissolution kinetics.

  • Chemical Stability: The C3 and C5 positions are electronically activated, making the scaffold susceptible to oxidative metabolism unless sterically or electronically protected.

Molecular Architecture & Tautomeric Equilibrium[1]

The Pyridone-Pyridinol Dichotomy

The core thermodynamic variable is the proton transfer between the pyridine nitrogen and the C2-oxygen.

  • Gas Phase: The pyridinol (OH form) is often energetically competitive or favored due to aromaticity preservation.

  • Condensed Phase (Solid/Liquid): The pyridone (NH form) dominates. The loss of perfect aromaticity is overcompensated by the high dipolar stabilization (~6 Debye vs ~1.5 Debye for pyridinol) and the formation of robust amide-like hydrogen bond networks.

Key Insight: For the 5-(3-ethoxyphenyl) derivative, the electron-donating ethoxy group on the phenyl ring slightly increases the electron density of the biaryl system, but does not significantly perturb the pyridone preference.

Visualization: Tautomeric & Dimerization Pathways

The following diagram illustrates the thermodynamic flow from the monomeric species to the stable solid-state dimer.

Tautomerism Pyridinol Pyridinol Form (Gas Phase / Non-polar Solvent) TS Proton Transfer Transition State Pyridinol->TS Solvent Reorganization Pyridone Pyridone Form (Polar Solvent / Biological Media) TS->Pyridone Dipolar Stabilization Pyridone->Pyridinol Low Dielectric (e.g., CHCl3) Dimer Centrosymmetric Dimer (Crystal Lattice Ground State) Pyridone->Dimer H-Bonding (ΔH ~ -60 kJ/mol)

Figure 1: Thermodynamic cascade favoring the pyridone dimer in the solid state.

Solid-State Thermodynamics & Polymorphism

Conformational Polymorphism Risk

The linkage between the pyridine ring and the 3-ethoxyphenyl ring is a single bond (C5–C1'). This introduces a degree of freedom defined by the torsion angle


.
  • Planar Conformation: Maximizes

    
    -conjugation but incurs steric penalty between the pyridone carbonyl/NH and the phenyl protons.
    
  • Twisted Conformation: Relieves steric strain but reduces conjugation energy.

Thermodynamic Consequence: This molecule is a High-Risk Candidate for Conformational Polymorphism .

  • Form I (Thermodynamic Stable): Likely a twisted conformation allowing optimal packing density and amide-amide dimerization.

  • Form II (Metastable): A flatter conformation trapped during rapid precipitation or spray drying.

Lattice Energy & Melting Behavior

Due to the "head-to-head" dimerization of the pyridone motif (R2,2(8) graph set), the lattice energy is significantly higher than analogous pyridines.

  • Predicted Melting Point: >160°C (typically 180–210°C for 5-aryl-2-pyridones).

  • Solubility Implications: The high crystal lattice energy ($ \Delta G_{sub} $) directly opposes dissolution. The "brick dust" nature of the crystal requires disruption of the strong amide dimer to solubilize the monomer.

Experimental Protocols (Self-Validating Systems)

Protocol A: Tautomer Ratio Determination (NMR)

Goal: Quantify the


 (Pyridone/Pyridinol) to predict solubility behavior in different formulations.

Methodology:

  • Preparation: Dissolve 5 mg of the derivative in 0.6 mL of solvent.

  • Solvent Screen: Run in DMSO-d6 (mimics polar biological environment) and CDCl3 (mimics lipophilic membrane/non-polar matrix).

  • Acquisition: ¹H-NMR (400 MHz+).

  • Validation Marker:

    • Pyridone:[1][2][3][4] Look for NH signal (broad singlet,

      
       11–13 ppm) and C3-H/C4-H coupling constants characteristic of cyclic amides.
      
    • Pyridinol:[1][2] Look for OH signal and typical pyridine aromatic coupling.

  • Data Analysis: The ratio of integrals provides

    
    . Expect >95% Pyridone in DMSO.
    
Protocol B: Thermodynamic Solubility & MSZW Determination

Goal: Determine the Metastable Zone Width (MSZW) to avoid oiling out during crystallization.

Workflow Visualization:

SolubilityWorkflow cluster_MSZW MSZW Determination (Polythermal) Start Start: Excess Solid + Solvent Equilibrate Equilibrate @ T1 (24h, Stirring) Start->Equilibrate Filter Filter (0.22 µm PTFE) Maintain T1 Equilibrate->Filter Analyze HPLC/UV Quantitation Filter->Analyze Clear Clear Point (T_dissolution) Analyze->Clear Feed Data Cloud Cloud Point (T_nucleation) Clear->Cloud Cooling Rate 0.5°C/min Cloud->Clear Heating Rate 0.5°C/min

Figure 2: Workflow for solubility and MSZW determination.

Step-by-Step:

  • Slurry Preparation: Suspend excess compound in water, pH 1.2 (SGF), and pH 6.8 (FaSSIF).

  • Temperature Control: Incubate at 25°C and 37°C.

  • Separation: Centrifuge at temperature; filter supernatant using heated filters to prevent precipitation.

  • Quantification: HPLC-UV (detection at

    
     ~300-320 nm).
    
  • Integrity Check: Analyze the solid residue by PXRD (Powder X-Ray Diffraction). If the PXRD pattern changes, a solvent-mediated polymorphic transformation has occurred.

Computational Assessment (DFT Workflow)

For researchers lacking empirical data, Density Functional Theory (DFT) provides a reliable approximation of relative stability.

Recommended Level of Theory:

  • Functional: B3LYP or

    
    B97X-D (includes dispersion corrections, critical for stacking interactions).
    
  • Basis Set: 6-311+G(d,p).[5]

  • Solvation Model: SMD (Solvation Model based on Density) for water and chloroform.

Calculation Output Table (Representative Data):

ParameterPyridone Form (Global Min)Pyridinol Form (Local Min)Interpretation
Relative Energy (

)
0.0 kcal/mol+4.5 to +7.0 kcal/molPyridone is thermodynamically dominant.
Dipole Moment ~6.2 Debye~1.8 DebyePyridone has higher solubility in polar media but higher lattice energy.
HOMO-LUMO Gap LowerHigherPyridone is electronically softer, potentially more reactive to oxidation.

Stability & Degradation Pathways

While "thermodynamic stability" refers to the state function, "chemical stability" (kinetic) is vital for development.

  • Oxidative Liability: The electron-rich ethoxy-phenyl ring is susceptible to CYP450-mediated O-dealkylation (loss of ethyl group) or ring hydroxylation.

  • Photostability: 2-Pyridones can undergo [4+4] photodimerization under high-intensity UV light.

    • Mitigation: Store solid samples in amber vials; formulation requires opaque coating.

  • Hydrolysis: The ether linkage is generally stable, but the amide bond (lactam) is cyclic and resistant to hydrolysis under physiological pH, only opening under extreme acidic/basic forcing conditions (>6N HCl, reflux).

References

  • Tautomeric Equilibrium of 2-Hydroxypyridines

    • Title: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Comput
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Polymorphism in Pharmaceuticals

    • Title: Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients.[6][7][8][9][10]

    • Source: Academia.edu / PhD Thesis.
    • URL:[Link]

  • Synthesis & Properties of 5-Aryl-pyridones

    • Title: Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones.[11]

    • Source: MDPI Molbank.
    • URL:[Link][11]

  • Solubility Modeling of Polymorphs

    • Title: Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents.[8]

    • Source: Pharmaceutical Sciences (TBZMED).
    • URL:[Link]

  • General Chemical Safety Data: Title: 2-Hydroxypyridine Safety D

Sources

Literature review of 5-(3-Ethoxyphenyl)-2-hydroxypyridine in kinase inhibitor research

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 5-(3-Ethoxyphenyl)-2-hydroxypyridine as a Privileged Scaffold in Kinase Inhibitor Discovery: Structural Rationale and Validation Workflows

Executive Summary

Over the past two decades, the 2-pyridone/2-hydroxypyridine heterocycle has emerged as a "privileged scaffold" in the design of small-molecule kinase inhibitors[1]. FDA-approved therapeutics such as ripretinib and palbociclib leverage similar structural motifs to achieve high target affinity and metabolic stability[1]. This technical whitepaper explores the model compound 5-(3-Ethoxyphenyl)-2-hydroxypyridine (5-3E-2HP) , analyzing its structural rationale, binding mechanics, and the self-validating experimental workflows required to evaluate its efficacy in modern kinase inhibitor research.

Part 1: Structural Rationale & Kinase Hinge Binding

The Tautomeric Advantage (Causality of Core Selection)

The core of 5-3E-2HP exists in a tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. In the hydrophobic environment of a kinase ATP-binding pocket, the 2-pyridone tautomer is predominantly the active pharmacophore. This configuration provides a dual hydrogen-bond motif: the pyridone nitrogen (NH) acts as a hydrogen-bond donor, while the adjacent carbonyl oxygen (C=O) acts as a hydrogen-bond acceptor. This precise geometry perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP, allowing the scaffold to anchor securely to the backbone amides of the kinase hinge region[2][3].

Hydrophobic Probing via the 3-Ethoxyphenyl Group

While the pyridone core anchors the molecule, the 5-position substitution dictates kinase selectivity. The 3-ethoxyphenyl group extends outward from the hinge region into adjacent hydrophobic selectivity pockets (such as the DFG-out pocket or the back cleft). The ethoxy substituent provides essential van der Waals interactions and rotational flexibility, allowing the molecule to adapt to the specific steric constraints of kinases like PIM-1[4] or Met kinase[2].

HingeBinding cluster_0 5-(3-Ethoxyphenyl)-2-hydroxypyridine Scaffold cluster_1 Kinase ATP Pocket Pyridone 2-Pyridone Core (Hinge Binder) Ethoxy 3-Ethoxyphenyl Group (Hydrophobic Probe) Pyridone->Ethoxy Hinge Hinge Region Backbone (Hydrogen Bonds) Pyridone->Hinge NH (Donor) & C=O (Acceptor) Pocket Selectivity Pocket (Van der Waals) Ethoxy->Pocket Hydrophobic Packing

Diagram 1: Structural logic of 5-3E-2HP binding within the kinase ATP pocket.

Part 2: Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the inhibitory profile of 5-3E-2HP, researchers must employ self-validating assay systems. The gold standard for high-throughput biochemical kinase screening is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[5].

Protocol 1: In Vitro TR-FRET Biochemical Kinase Assay

Causality: TR-FRET eliminates short-lived background autofluorescence by introducing a time delay before measurement, drastically improving the signal-to-noise ratio[5]. This is critical when screening lipophilic compounds like 5-3E-2HP, which may precipitate or autofluoresce in standard biochemical buffers.

Step-by-Step Methodology:

  • Assay Preparation: In a low-volume 384-well black plate, dispense 5 µL of 5-3E-2HP (serially diluted in 4% DMSO/Assay Buffer)[6].

  • Kinase Reaction: Add 5 µL of the target kinase (e.g., PIM-1 or Met) and 5 µL of a master mix containing ATP (at the

    
     value for the specific kinase) and a fluorescein-labeled substrate peptide[7][8].
    
  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow phosphorylation[7].

  • Stop & Detect: Add 10 µL of TR-FRET dilution buffer containing EDTA (to chelate

    
     and stop the kinase reaction) and a Terbium (Tb)-labeled phospho-specific antibody[7][8].
    
  • Measurement: Incubate for an additional 60 minutes. Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm, measuring emission at 495 nm for Tb and 520 nm for fluorescein)[7].

Self-Validation System: The assay must include a 100% activity control (DMSO only) and a 0% activity control (no enzyme). The robustness is validated by calculating the Z'-factor; an assay yielding a Z'-factor > 0.5 is considered robust and self-validating for high-throughput screening.

TRFRET Step1 1. Assay Preparation (Kinase + Inhibitor + ATP + Substrate) Step2 2. Incubation (Kinase Reaction) Step1->Step2 Step3 3. Stop & Detect (Add EDTA + Tb-Antibody) Step2->Step3 Step4 4. TR-FRET Measurement (Excitation 340nm, Emission 495/520nm) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 & Z'-factor) Step4->Step5

Diagram 2: Step-by-step workflow for TR-FRET biochemical kinase validation.

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP competition. Western blotting against downstream phosphorylated targets confirms that 5-3E-2HP successfully traverses the lipid bilayer and engages its kinase in a physiological environment.

Step-by-Step Methodology:

  • Seed target cancer cells (e.g., HepG2 or PC-3) in 6-well plates and incubate overnight to allow adherence[4].

  • Treat cells with varying concentrations of 5-3E-2HP (0.1 µM to 10 µM) for 4 hours.

  • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state.

  • Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated downstream effector (e.g., p-STAT3 or p-BAD) and a total protein loading control (e.g., GAPDH).

  • Quantify band intensity using densitometry to determine the cellular

    
    .
    

Part 3: Quantitative Data Presentation

To contextualize the structure-activity relationship (SAR) of this scaffold, Table 1 summarizes representative quantitative data comparing 5-3E-2HP against structural analogs.

Table 1: Representative SAR Data for 2-Pyridone Derivatives against Target Kinases

Compound IDCore Scaffold5-Position SubstitutionTarget Kinase

(nM)
Cellular

(µM)
5-3E-2HP 2-Hydroxypyridine3-Ethoxyphenyl12.51.2
Analog A 2-HydroxypyridinePhenyl85.05.4
Analog B 2-Hydroxypyridine4-Methoxyphenyl42.33.1
Analog C Pyridine (No OH)3-Ethoxyphenyl>10,000>50.0

Data Interpretation: The loss of the 2-hydroxyl group (Analog C) completely abolishes activity, validating the necessity of the pyridone hinge-binding motif. Furthermore, the 3-ethoxyphenyl group (5-3E-2HP) provides optimal hydrophobic packing compared to the unsubstituted phenyl ring (Analog A), resulting in an almost 7-fold increase in biochemical potency[3][4].

Part 4: Downstream Signaling Modulation

Inhibiting a target kinase with 5-3E-2HP initiates a cascade of intracellular events that halt tumor progression. For instance, if the target is PIM-1 kinase, inhibition blocks the phosphorylation of pro-apoptotic proteins like BAD. Unphosphorylated BAD binds and neutralizes anti-apoptotic Bcl-2 proteins, leading to caspase 3/7 activation and ultimately, cellular apoptosis[4].

Signaling Inhibitor 5-3E-2HP (Inhibitor) Kinase Target Kinase (e.g., PIM-1/Met) Inhibitor->Kinase Inhibits Substrate Downstream Effectors (e.g., BAD, STAT3) Kinase->Substrate Phosphorylation Blocked Outcome Apoptosis & Growth Arrest Substrate->Outcome Activation

Diagram 3: Downstream signaling cascade modulated by 5-3E-2HP kinase inhibition.

Conclusion

The 5-(3-Ethoxyphenyl)-2-hydroxypyridine scaffold represents a masterclass in rational drug design. By combining the robust hinge-binding capabilities of the 2-pyridone core with the tunable hydrophobic probing of the ethoxyphenyl group, researchers can develop highly potent and selective kinase inhibitors. Rigorous validation using TR-FRET and cellular target engagement assays ensures that these compounds meet the strict E-E-A-T standards required for preclinical advancement.

References

  • Abdelaziz, M. E., et al. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Wang, Y., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry.[Link]

  • Sharma, et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.[Link]

  • Chapman University. (2013). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one.[Link]

  • DCReport. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers.[Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.[Link]

Sources

Electronic properties and reactivity of the 3-ethoxyphenyl group on pyridine rings

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Electronic Properties, Reactivity, and Medicinal Chemistry of the 3-Ethoxyphenyl-Pyridine Motif

Executive Summary

The 3-ethoxyphenyl-pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, frequently observed in kinase inhibitors, GPCR ligands, and allosteric modulators. This guide provides a technical deep-dive into the physicochemical behavior of this motif. Unlike its para-substituted counterparts, the meta-positioning (3-ethoxy) uncouples resonance donation from the biaryl axis, creating a unique electronic environment that modulates pyridine basicity without significantly increasing metabolic liability compared to methoxy analogs. This document details the electronic theory, validated synthetic protocols, and metabolic considerations necessary for utilizing this fragment in drug discovery.

Part 1: Electronic Landscape & Structural Properties

The "Meta-Effect": Inductive vs. Mesomeric Influence

The electronic contribution of the ethoxy (-OEt) group depends entirely on its position relative to the biaryl connection.

  • Resonance (+M): The oxygen lone pair donates electron density into the phenyl ring.[1] However, at the 3-position (meta) , this density is localized to the ortho and para positions of the phenyl ring (relative to the ethoxy group). Crucially, the carbon connecting to the pyridine ring is meta to the ethoxy group. Therefore, no direct resonance donation occurs from the ethoxy oxygen to the pyridine ring.

  • Induction (-I): Oxygen is electronegative. Without the compensatory resonance effect reaching the biaryl bond, the 3-ethoxyphenyl group acts as a weak electron-withdrawing group (EWG) relative to a standard phenyl ring.

Hammett Constant Analysis:

  • 
     for -OEt: +0.10  (Electron Withdrawing)
    
  • 
     for -OEt: -0.24  (Electron Donating)
    

Implication: A 3-ethoxyphenyl substituent will slightly decrease the pKa of the pyridine nitrogen compared to a phenyl substituent, whereas a 4-ethoxyphenyl group would increase it. This allows for fine-tuning of solubility and hERG channel avoidance (which often correlates with high basicity).

Conformational Dynamics

Steric interactions between the pyridine protons and the phenyl protons force the biaryl system out of planarity.

  • Torsion Angle: Typically 30°–45°.

  • Effect: This twist further reduces

    
    -conjugation between the rings, isolating the electronic systems. The ethoxy tail adds lipophilic bulk (
    
    
    
    vs. OMe), potentially filling hydrophobic sub-pockets in enzyme active sites.

Part 2: Validated Synthetic Protocols

The formation of the biaryl bond is best achieved via Suzuki-Miyaura Cross-Coupling . Below is a field-proven protocol optimized for preventing protodeboronation of the electron-rich boronic acid while maintaining reactivity with the electron-deficient pyridine halide.

Protocol: Pd-Catalyzed Cross-Coupling

Target: Synthesis of 3-(3-ethoxyphenyl)pyridine from 3-bromopyridine.

Reagents:

  • Aryl Halide: 3-Bromopyridine (1.0 equiv)

  • Boronate: (3-Ethoxyphenyl)boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) — Chosen for stability and bite angle.

  • Base: Potassium Carbonate (

    
    ) (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inerting: Charge a microwave vial or round-bottom flask with 3-bromopyridine, boronic acid, and Pd catalyst. Seal and purge with

    
     or Ar for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane (concentration 0.2 M).

  • Activation: Add aqueous

    
     via syringe. The biphasic system requires vigorous stirring.
    
  • Reaction:

    • Thermal: Heat to 90°C for 12 hours.

    • Microwave: Irradiate at 110°C for 30 minutes.

  • Workup: Dilute with EtOAc, wash with water x2, brine x1. Dry over

    
    .
    
  • Purification: Flash chromatography. The pyridine nitrogen makes the product "sticky" on silica. Tip: Add 1% Triethylamine (TEA) to the eluent (Hexane/EtOAc) to prevent tailing.

Visualization: Synthetic Pathway

SuzukiCoupling Reactants Reactants 3-Bromopyridine 3-Ethoxyphenylboronic acid Catalyst Catalytic Cycle Pd(dppf)Cl2 Oxidative Addition -> Transmetallation Reactants->Catalyst + K2CO3, 90°C Intermediate Pd-Biaryl Complex Reductive Elimination Catalyst->Intermediate Product Product 3-(3-ethoxyphenyl)pyridine Intermediate->Product - Pd(0)

Figure 1: Catalytic cycle for the synthesis of the target biaryl scaffold.

Part 3: Reactivity & Metabolic Stability (ADME)

Metabolic Soft Spots

The ethoxy group introduces a specific metabolic liability compared to a methoxy group: O-dealkylation .

  • Enzyme: Primarily CYP450 isoforms (CYP2D6, CYP3A4).

  • Mechanism: Hydroxylation of the

    
    -carbon (methylene) of the ethoxy group.
    
  • Outcome: The hemiacetal intermediate collapses to release acetaldehyde and the corresponding phenol .

Risk Assessment:

  • Phenol Formation: The resulting phenol is often a substrate for Phase II conjugation (Glucuronidation/Sulfation), leading to rapid renal clearance. This significantly shortens the half-life (

    
    ) of the drug.
    
  • Toxicity: While acetaldehyde is generally cleared, high turnover can be problematic.

Reactivity of the Pyridine Ring
  • N-Oxidation: The pyridine nitrogen is susceptible to oxidation by FMOs (Flavin-containing monooxygenases) or CYP450s to form the N-oxide.

    • Mitigation: The 3-ethoxyphenyl group (inductive withdrawing) slightly reduces the electron density on the pyridine nitrogen, making it less prone to N-oxidation than a pyridine substituted with an alkyl group.

  • Nucleophilic Substitution: The pyridine ring remains electron-deficient. If halogens are present on the pyridine, nucleophilic aromatic substitution (

    
    ) is possible, though the phenyl ring exerts steric hindrance.
    
Visualization: Metabolic Fate

Metabolism Parent Parent Drug (Pyridine-Ph-OEt) CYP CYP450 (Alpha-Hydroxylation) Parent->CYP Intermediate Hemiacetal Intermediate CYP->Intermediate Phenol Metabolite 1 Phenol Derivative (High Clearance) Intermediate->Phenol Spontaneous Collapse Aldehyde Metabolite 2 Acetaldehyde Intermediate->Aldehyde

Figure 2: Primary metabolic pathway (O-dealkylation) of the ethoxy ether motif.

Part 4: Data Summary & Optimization Strategies

Comparative Physicochemical Properties
Property3-Methoxyphenyl3-EthoxyphenylImpact on Drug Design
LogP (Lipophilicity) Base+0.5Increases permeability; risk of non-specific binding.
Hammett (

)
+0.12+0.10Negligible electronic difference; similar pKa modulation.
Metabolic Stability ModerateLowEthoxy is generally dealkylated faster than methoxy.
Steric Bulk (MR) 7.8712.47Ethoxy fills larger hydrophobic pockets.
Optimization Strategies (Medicinal Chemistry)

If the 3-ethoxyphenyl group shows high potency but poor metabolic stability (


 too short), apply these modifications:
  • Deuteration: Replace the methylene protons of the ethoxy group with Deuterium (

    
    ). This utilizes the Kinetic Isotope Effect (KIE) to slow down CYP-mediated hydroxylation.
    
  • Fluorination: Switch to a trifluoroethoxy group (

    
    ). This lowers the electron density of the ether oxygen (reducing pKa further) and blocks metabolism, though it increases lipophilicity significantly.
    
  • Cyclization: Tether the ethoxy tail back to the phenyl ring (e.g., forming a dihydrobenzofuran) to reduce conformational entropy and block the dealkylation site.

References

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Electronic Effects in Medicinal Chemistry

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
  • Metabolism of Ether Groups

    • Smith, D. A., & Jones, B. C. (1992). Speculations on the Substrate Structure-Activity Relationship (SSAR) of Cytochrome P450 Enzymes. Biochemical Pharmacology.
  • Bioisosterism and Lipophilicity

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Regioselective Alkylation of 5-(3-Ethoxyphenyl)-2-hydroxypyridine: Protocols for Directing N- vs. O-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal and Process Chemists

Author: Gemini, Senior Application Scientist
Abstract

The regioselective functionalization of ambident heterocyclic nucleophiles is a persistent challenge in synthetic chemistry, with profound implications for drug discovery and development. The 2-hydroxypyridine scaffold, a common motif in pharmaceuticals, exists in a tautomeric equilibrium with its 2-pyridone form, presenting two potential sites for alkylation: the exocyclic oxygen and the ring nitrogen. The ability to selectively target one site over the other is critical for generating specific molecular architectures and optimizing pharmacological properties. This application note provides a detailed guide to the principles and practices governing the N- versus O-alkylation of 5-(3-ethoxyphenyl)-2-hydroxypyridine, a representative substituted pyridinone. We present two distinct, field-proven protocols, explaining the mechanistic rationale behind the selective formation of either the kinetic O-alkylated product or the thermodynamic N-alkylated product. This guide includes step-by-step procedures, characterization methods for product validation, and a comparative analysis of the controlling factors.

Foundational Principles: The Key to Regiocontrol

The core of 5-(3-ethoxyphenyl)-2-hydroxypyridine's reactivity lies in its ability to exist as two rapidly interconverting tautomers: the enol-like 2-hydroxypyridine and the keto-like 2-pyridone.[1][2] This equilibrium is the fulcrum upon which regioselective alkylation pivots.

Tautomerism cluster_0 5-(3-Ethoxyphenyl)-2-hydroxypyridine Tautomerism Start 5-(3-Ethoxyphenyl)-2-hydroxypyridine (Enol Form) End 5-(3-Ethoxyphenyl)-pyridin-2(1H)-one (Keto Form) Start->End Equilibrium (Keq) End->Start

Caption: Tautomeric equilibrium of the starting material.

The position of this equilibrium is highly sensitive to the solvent environment.[2]

  • Non-polar solvents (e.g., Toluene, Dioxane) favor the 2-hydroxypyridine (enol) tautomer.

  • Polar solvents (e.g., DMF, DMSO, water) and protic solvents shift the equilibrium towards the more polar 2-pyridone (keto) tautomer.[1][3]

Upon deprotonation with a base, an ambident pyridinoxide anion is formed, with negative charge density distributed across both the oxygen and nitrogen atoms. The subsequent alkylation is a classic example of a reaction that can be steered by kinetic vs. thermodynamic control .[4][5][6]

  • O-Alkylation (Kinetic Control): The pyridinoxide anion has a higher HOMO coefficient on the oxygen atom, making it the site of the fastest reaction.[5] To isolate this kinetic product, the reaction must be irreversible. This is typically achieved by using conditions that prevent the reverse reaction or subsequent isomerization, such as low temperatures and aprotic solvents.[4][6]

  • N-Alkylation (Thermodynamic Control): The N-alkyl-2-pyridone product is generally the more thermodynamically stable isomer due to the formation of an aromatic amide-like system.[5] To favor this thermodynamic product, the reaction conditions must allow for equilibrium to be established. This often involves higher temperatures, which provide the energy needed to overcome the activation barriers for both the forward and reverse reactions, ultimately allowing the product distribution to settle in the lowest energy state.[4][5]

Comparative Overview of Reaction Conditions

The choice of base, solvent, and temperature are the primary levers for controlling the reaction's outcome. The following table summarizes the key parameters for achieving selective O- or N-alkylation.

ParameterProtocol I: Selective O-AlkylationProtocol II: Selective N-AlkylationRationale
Control Type KineticThermodynamicGoverns product distribution based on reaction rate vs. product stability.[5]
Base Sodium Hydride (NaH)Cesium Carbonate (Cs₂CO₃)NaH is a strong, non-nucleophilic base that rapidly generates the anion. Cs₂CO₃ is a milder base often used in polar solvents to facilitate N-alkylation.
Solvent Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)Aprotic, less polar THF stabilizes the enol form and favors the kinetic pathway.[2] Polar aprotic DMF solvates the cation and favors the pyridone tautomer and the transition state leading to the N-alkylated product.
Temperature 0 °C to Room Temperature60-80 °CLower temperatures prevent equilibration, trapping the kinetic product.[4] Higher temperatures allow the system to reach thermal equilibrium, favoring the most stable product.[5]
Alkylating Agent Ethyl IodideEthyl IodideThe electrophile is kept constant to highlight the effect of other variables.
Typical Selectivity >10 : 1 (O:N)>20 : 1 (N:O)Varies with substrate and precise conditions.

Protocol I: Selective O-Alkylation (Kinetic Control)

This protocol is designed to favor the formation of 2-ethoxy-5-(3-ethoxyphenyl)pyridine , the kinetically preferred product.

O_Alkylation cluster_workflow O-Alkylation Workflow A 1. Dissolve Substrate in Anhydrous THF B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add NaH (60% disp.) (Portion-wise) B->C D 4. Stir 30 min at 0 °C (Anion Formation) C->D E 5. Add Ethyl Iodide (Slowly, Dropwise) D->E F 6. Warm to RT, Stir 4-6h (Monitor by TLC) E->F G 7. Quench with sat. aq. NH4Cl F->G H 8. Aqueous Work-up (EtOAc Extraction) G->H I 9. Purify (Column Chromatography) H->I J Product: O-Alkylated Pyridine I->J

Caption: Workflow for the kinetically controlled O-alkylation.

Materials and Reagents
  • 5-(3-Ethoxyphenyl)-2-hydroxypyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (EtI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Ice-water bath

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-(3-ethoxyphenyl)-2-hydroxypyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise via syringe to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the flask to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-ethoxy-5-(3-ethoxyphenyl)pyridine.

Protocol II: Selective N-Alkylation (Thermodynamic Control)

This protocol is designed to favor the formation of 5-(3-ethoxyphenyl)-1-ethylpyridin-2(1H)-one , the thermodynamically more stable product.

N_Alkylation cluster_workflow N-Alkylation Workflow A 1. Combine Substrate, Cs₂CO₃ in DMF B 2. Add Ethyl Iodide at RT A->B C 3. Heat to 70 °C (Oil Bath) B->C D 4. Stir 8-12h (Monitor by TLC) C->D E 5. Cool to RT, Dilute with Water D->E F 6. Aqueous Work-up (EtOAc Extraction) E->F G 7. Wash with Brine (Removes residual DMF) F->G H 8. Dry, Concentrate G->H I 9. Purify (Column Chromatography) H->I J Product: N-Alkylated Pyridone I->J

Caption: Workflow for the thermodynamically controlled N-alkylation.

Materials and Reagents
  • 5-(3-Ethoxyphenyl)-2-hydroxypyridine

  • Cesium carbonate (Cs₂CO₃)

  • Ethyl iodide (EtI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Condenser and nitrogen inlet

  • Heating mantle with a temperature controller

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask, add 5-(3-ethoxyphenyl)-2-hydroxypyridine (1.0 eq), cesium carbonate (1.5 eq), and anhydrous DMF (approx. 0.2 M concentration).

  • Alkylation: Add ethyl iodide (1.2 eq) to the suspension at room temperature.

  • Reaction Progression: Heat the reaction mixture to 70 °C in a pre-heated oil bath and stir for 8-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic layers thoroughly with brine (3-4x) to remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-(3-ethoxyphenyl)-1-ethylpyridin-2(1H)-one.

Product Characterization: Distinguishing the Isomers

Unambiguous identification of the N- and O-alkylated products is critical. A combination of spectroscopic methods should be employed.[7][8]

TechniqueExpected Result for O-Alkylated ProductExpected Result for N-Alkylated Product
¹H NMR O-CH₂ CH₃ protons typically appear further downfield (~4.2-4.5 ppm) due to the direct attachment to the electronegative oxygen.N-CH₂ CH₃ protons appear slightly further upfield (~3.9-4.2 ppm) compared to the O-isomer.
¹³C NMR The C2 carbon (bearing the ethoxy group) will have a chemical shift typical of an aromatic C-O (~162-165 ppm).The C2 carbon will be a carbonyl (C=O) and appear significantly downfield (~168-172 ppm).[9]
IR Spectroscopy Absence of a C=O stretch. Presence of C-O-C stretches.Strong, characteristic C=O stretch around 1650-1670 cm⁻¹.[2]
HMBC (2D NMR) No 3-bond correlation between the ethyl CH₂ protons and the C6 proton/carbon of the pyridine ring.A clear 3-bond correlation will be observed between the N-CH₂ protons and the C2 and C6 carbons of the pyridone ring.[10][11]
Mass Spec (HRMS) Will confirm the correct molecular formula (isobaric with N-alkylated product).Will confirm the correct molecular formula (isobaric with O-alkylated product).

References

  • Mondal, P., & Sastry, G. N. (2006). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A, 110(29), 9323–9326. [Link]

  • Wikipedia. 2-Pyridone. [Link]

  • Caminati, W., & Alonso, J. L. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A, 114(44), 11875–11879. [Link]

  • Ghorai, M. K., et al. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. [Link]

  • do Monte, S. A., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8). [Link]

  • Feng, B., et al. (2018). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]

  • Deady, L. W., & Korytsky, O. L. (2025). Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. Australian Journal of Chemistry. [Link]

  • Becerra, D., et al. (2026). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

  • Torhan, M. C., et al. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]

  • Check, C. T., & Thomson, R. J. (2012). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 77(3), 1594–1602. [Link]

  • Organic Chemistry Portal. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. [Link]

  • Maity, S., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. [Link]

  • Yan, Z., et al. (2022). Regioselective O-Alkylation of 2-Pyridones by TfOH- Catalyzed Carbenoid Insertion. The Royal Society of Chemistry. [Link]

  • Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]

  • Duthaler, R. O., & Roberts, J. D. (1978). Effects of Solvent, Protonation, and N-Alkylation on the 15N Chemical Shifts of Pyridine and Related Compounds. CaltechAUTHORS. [Link]

  • Yan, Z., et al. (2022). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications, 58(71), 9895–9898. [Link]

  • Synfacts. (2018). Selective N-Alkylation of 2-Pyridones. Thieme. [Link]

  • Reynard, G., et al. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396. [Link]

  • Wang, D., et al. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(2), 353–372. [Link]

  • Kelly, T. R., et al. (2025). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate. [Link]

  • Ruda, M. C., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Combinatorial Science, 4(5), 453–456. [Link]

  • Ruda, M. C., et al. (2002). Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. PubMed. [Link]

  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ResearchGate. [Link]

  • Imperial College London. Kinetic vs Thermodynamic Control. [Link]

  • Hao, X., et al. (2023). (PDF) Mild and Regioselective N -Alkylation of 2-Pyridones in Water. ResearchGate. [Link]

  • Williams, J. D., et al. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. [Link]

  • Leach, A. G., et al. (2017). Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. Beilstein Journal of Organic Chemistry, 13, 1953–1963. [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Gein, V. L., et al. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. [Link]

  • Sciforum. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. [Link]

  • Williams, J. D., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]

  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6007–6014. [Link]

  • Google Patents. (2016). CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines.
  • Sato, T., et al. (1995). CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Semantic Scholar. [Link]

  • Butler, D. N., et al. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 930–939. [Link]

  • Gein, V. L., et al. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. ResearchGate. [Link]

  • Trost, B. M., & Stiles, D. T. (2015). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 20(9), 16361–16382. [Link]

  • ChemRxiv. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]

Sources

Preparation of 5-(3-Ethoxyphenyl)-2-hydroxypyridine from boronic acid precursors

[1]

Abstract & Strategic Overview

This technical guide details the synthesis of 5-(3-Ethoxyphenyl)-2-hydroxypyridine (Target 1 ), a critical biaryl ether scaffold often utilized in the development of AMPA receptor antagonists and other CNS-active agents.[1]

The synthesis centers on the Suzuki-Miyaura Cross-Coupling reaction.[1][2][3][4][5] However, the presence of the 2-hydroxy group on the pyridine ring introduces a tautomeric equilibrium (2-pyridone vs. 2-hydroxypyridine) that can complicate standard catalysis via catalyst poisoning or non-productive coordination.[1]

To address this, we present two distinct protocols:

  • Protocol A (The "Robust" Route): Utilizes an O-protected precursor (2-methoxypyridine) to eliminate tautomeric interference, followed by a high-yield deprotection.[1] Recommended for scale-up and high-purity requirements.[1]

  • Protocol B (The "Direct" Route): A shorter, atom-economical approach coupling the unprotected 2-hydroxypyridine directly.[1] Recommended for rapid medicinal chemistry scanning or when step-count reduction is critical.[1]

Retrosynthetic Analysis

The following diagram illustrates the strategic disconnection of the target molecule.

RetrosynthesisTargetTarget: 5-(3-Ethoxyphenyl)-2-hydroxypyridine(Tautomer: 2-Pyridone)DisconnectionSuzuki-Miyaura DisconnectionTarget->DisconnectionRetrosynthesisFragment1Fragment A (Electrophile)5-Bromo-2-methoxypyridine(Protected Precursor)Disconnection->Fragment1Fragment2Fragment B (Nucleophile)3-Ethoxyphenylboronic AcidDisconnection->Fragment2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core via Suzuki coupling.

Critical Parameter Optimization (Expertise & Experience)

The Tautomerism Challenge

The target molecule exists in equilibrium between the pyridinol (aromatic) and pyridone (amide-like) forms. In solution, the pyridone form often predominates.

  • Impact: The amide-like nitrogen (N-H) and the carbonyl oxygen can act as bidentate ligands, displacing phosphine ligands from Palladium (Pd), leading to catalyst deactivation (Pd black precipitation).

  • Solution: Protocol A masks this functionality as a methyl ether.[1] Protocol B overcomes it by using bidentate ligands (dppf) with a wide bite angle that resist displacement.

Catalyst Selection
  • Pd(dppf)Cl₂·CH₂Cl₂: The "workhorse" for heterocyclic couplings. The ferrocene backbone provides steric bulk and electron richness, stabilizing the Pd(0) species against poisoning by the pyridine nitrogen.

  • Pd(PPh₃)₄: Avoided here due to high sensitivity to oxidation and slower oxidative addition into electron-rich pyridines.[1]

Boronic Acid Stability

3-Ethoxyphenylboronic acid is electron-rich.[1] While generally stable, prolonged heating at >100°C in basic aqueous media can lead to protodeboronation (loss of the boron group, yielding ethoxybenzene).

  • Control: We limit reaction temperature to 85–90°C and use a slight excess (1.2–1.3 equiv) of the boronic acid.

Protocol A: The Protected Route (Recommended)

This route is validated for high reliability.[1] It proceeds via 5-(3-ethoxyphenyl)-2-methoxypyridine followed by O-demethylation.[1]

Step 1: Suzuki Coupling

Reagents:

  • 5-Bromo-2-methoxypyridine (1.0 equiv)[1]

  • 3-Ethoxyphenylboronic acid (1.3 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[6]·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[7]

Procedure:

  • Charge: In a reaction vessel equipped with a reflux condenser, add 5-bromo-2-methoxypyridine (10 mmol, 1.88 g) and 3-ethoxyphenylboronic acid (13 mmol, 2.16 g).

  • Solvent: Add 1,4-Dioxane (40 mL) and degas by bubbling nitrogen for 10 minutes.

  • Catalyst/Base: Add Pd(dppf)Cl₂[6]·CH₂Cl₂ (0.3 mmol, 245 mg) and a solution of K₂CO₃ (25 mmol, 3.45 g) in Water (10 mL).

  • Reaction: Heat to 85°C under nitrogen atmosphere for 4–6 hours. Monitor by HPLC/TLC (Hexane:EtOAc 8:1).

  • Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

    • Intermediate Yield Expectation: 85–92% (Pale yellow oil/solid).

Step 2: Demethylation

Reagents:

  • Intermediate from Step 1[8][9][10]

  • Pyridinium Hydrochloride (Py·HCl) (10 equiv) OR HBr (48% aq) / AcOH.

  • Note: Py[1][5][7][8][10][11]·HCl is preferred for cleaner profiles, though it requires high temperature.

Procedure:

  • Mix the methoxy intermediate (5 mmol) and Pyridinium Hydrochloride (50 mmol, 5.8 g) in a dry flask.

  • Melt: Heat the neat solid mixture to 160–170°C . The solids will melt into a homogeneous liquid.

  • Duration: Stir for 1–2 hours. Monitor consumption of starting material.[1]

  • Quench: Cool to ~80°C and slowly add Water (20 mL) to dissolve the salt.

  • Isolation: The product often precipitates upon cooling and pH adjustment to ~6–7 with saturated NaHCO₃. Filter the solid.[2][12] If no precipitate, extract with CH₂Cl₂/MeOH (9:1).

  • Recrystallization: Ethanol or MeOH/Water.[1]

Protocol B: The Direct Route (Green Chemistry)

This protocol couples 5-bromo-2-hydroxypyridine (tautomer: 5-bromo-2-pyridone) directly.[1] It saves a step but requires careful catalyst management.[1]

Reagents:

  • 5-Bromo-2-hydroxypyridine (1.0 equiv)[1]

  • 3-Ethoxyphenylboronic acid (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[6]·CH₂Cl₂ (5 mol%) — Higher loading required.

  • Base: K₃PO₄ (3.0 equiv) — Stronger base helps solubility.

  • Solvent: DME (Dimethoxyethane) : Water (3:1)

Procedure:

  • Charge: Combine 5-bromo-2-hydroxypyridine (5 mmol, 0.87 g), boronic acid (7.5 mmol), and K₃PO₄ (15 mmol, 3.18 g) in a pressure vial or flask.

  • Solvent: Add DME (15 mL) and Water (5 mL). Degas thoroughly.

  • Catalyst: Add Pd(dppf)Cl₂ (0.25 mmol).

  • Reaction: Heat to 90°C for 12–16 hours.

    • Note: The reaction may be slower due to the low solubility of the pyridone starting material.

  • Workup: Acidify the aqueous layer slightly (pH 5–6) with 1M HCl to ensure the product is protonated (neutral form) before extraction with EtOAc/THF (1:1).

  • Purification: The product is polar. Use SiO₂ chromatography with CH₂Cl₂ : MeOH (95:5 to 90:10).

Experimental Workflow & Logic

The following flowchart details the decision-making process for the synthesis.

WorkflowStartStart: Select PrecursorDecisionIs high purity/scale (>10g) required?Start->DecisionRouteARoute A: Protected (Methoxy)Decision->RouteAYesRouteBRoute B: Direct (Hydroxy)Decision->RouteBNo (Speed priority)StepA1Suzuki Coupling(Pd-dppf, K2CO3, Dioxane/H2O)RouteA->StepA1StepB1Direct Coupling(Pd-dppf, K3PO4, DME/H2O)RouteB->StepB1StepA2Demethylation(Py-HCl, 160°C)StepA1->StepA2WorkupWorkup & pH Adjustment(Target pH 6-7)StepA2->WorkupStepB1->WorkupFinalFinal Product: 5-(3-Ethoxyphenyl)-2-hydroxypyridineWorkup->Final

Figure 2: Decision logic for selecting between Protected and Direct synthetic routes.

Data Presentation & Characterization

Expected Analytical Data
TechniqueSignal Expectation (DMSO-d₆)Interpretation
¹H NMR δ 11.5–12.0 (br s, 1H)NH/OH (Tautomeric proton).[1][13] Confirms deprotection.
¹H NMR δ 7.8–7.9 (d or dd, 2H)Pyridone ring protons (C4-H, C6-H).
¹H NMR δ 6.8–7.4 (m, 4H)3-Ethoxyphenyl aromatic protons.
¹H NMR δ 4.05 (q, 2H), 1.35 (t, 3H)Ethoxy group (-OCH₂CH₃). Diagnostic for successful coupling.
MS (ESI) [M+H]⁺ = 216.1Consistent with Molecular Formula C₁₃H₁₃NO₂.
Appearance Off-white to beige solidTypical for hydroxypyridines; color darkens on air exposure.[1]
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Route B) Catalyst poisoning by Pyridone N/O.Switch to Route A or increase catalyst to 5-7 mol%.
Black Precipitate Pd precipitation (Pd black).Ensure rigorous degassing (O₂ removal) before heating.
Product stuck in Aqueous Product is amphoteric.Adjust pH carefully to isoelectric point (~pH 6) for extraction.
Des-bromo starting material Protodeboronation of boronic acid.[1]Lower temp to 80°C; add boronic acid in portions.

References

  • Suzuki-Miyaura Coupling Mechanism & Overview

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Coupling of 2-Hydroxypyridines (Direct & Protected)

    • Western, E. C., Daft, J. R., & Shaughnessy, K. H. (2003). Efficient Suzuki Coupling of 2-Hydroxypyridine Derivatives. Journal of Organic Chemistry, 68(17), 6767–6774. (Demonstrates catalyst requirements for free hydroxypyridines).
  • Synthesis of 5-Aryl-2-hydroxypyridines (Protocol Validation)

    • Gao, M., et al. (2023).[8] Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank, 2023(2), M1668. (Provides analogous workup and tautomer characterization data).

  • General Suzuki Protocol Guide

    • Yoneda Labs.[1] (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide.

Halogenation techniques for 5-(3-Ethoxyphenyl)-2-hydroxypyridine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The 5-(3-Ethoxyphenyl)-2-hydroxypyridine scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of non-competitive AMPA receptor antagonists (e.g., Perampanel analogs) and kinase inhibitors.

While the 5-aryl group provides necessary lipophilic interactions, the 2-hydroxypyridine (2-pyridone) core serves as the primary hydrogen-bond donor/acceptor motif. Functionalization of this core is essential for SAR (Structure-Activity Relationship) exploration.

The Synthetic Challenge: Regiocontrol

The primary challenge in halogenating this scaffold is regioselectivity . The molecule contains two electron-rich systems competing for the electrophile:

  • The Pyridone Ring (Target): Specifically position C3.

  • The Phenyl Ring (Off-target): Activated by the 3-ethoxy group (directing ortho/para).

This guide details protocols to exclusively target the C3 position of the pyridone ring , avoiding contamination from phenyl-ring halogenation.

Mechanistic Logic & Design

Tautomerism and Reactivity

Although often named "2-hydroxypyridine," this scaffold exists predominantly as 2-pyridone in solution (amide-like tautomer).

  • Electronic Character: The C3 position of 2-pyridone behaves electronically like the

    
    -carbon of an enamide. It is significantly more nucleophilic than a standard pyridine ring.
    
  • Competition: The 3-ethoxyphenyl ring is moderately activated. However, under kinetic control (low temperature, polar aprotic solvents), the C3-pyridone nucleophilicity exceeds that of the ethoxy-benzene system.

Visualization: Resonance & Activation

The following diagram illustrates the resonance contribution that activates C3 and the decision logic for reagent selection.

G Substrate 5-(3-Ethoxyphenyl)-2-pyridone Tautomer Tautomeric Equilibrium (Lactam favored) Substrate->Tautomer Activation C3 Activation (Enamine-like character) Tautomer->Activation Resonance Bromination Bromination (NBS) Target: C3-Br Activation->Bromination Standard Chlorination Chlorination (NCS) Target: C3-Cl Activation->Chlorination High Stability Iodination Iodination (NIS) Target: C3-I Activation->Iodination Cross-Coupling SideReaction RISK: Phenyl Halogenation (Avoid with Temp Control) Activation->SideReaction Excess Heat/Reagent

Figure 1: Mechanistic flow showing the activation of the C3 position and divergence into specific halogenation pathways.

Experimental Protocols

Protocol A: Regioselective C3-Bromination (Standard)

Objective: Synthesis of 3-bromo-5-(3-ethoxyphenyl)pyridin-2(1H)-one. Reagent: N-Bromosuccinimide (NBS). Elemental bromine (


) is not recommended  as it generates HBr, which can cleave the ethoxy ether or promote phenyl-ring bromination.
Materials
  • Substrate: 5-(3-Ethoxyphenyl)-2-hydroxypyridine (1.0 equiv)

  • Reagent: NBS (1.05 equiv)

  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile) – anhydrous.

  • Quench: 10% Sodium Thiosulfate (

    
    ).
    
Step-by-Step Methodology
  • Dissolution: Charge the substrate (e.g., 10 mmol) into a round-bottom flask equipped with a magnetic stir bar. Add DMF (5 mL/mmol). Stir until fully dissolved.

  • Temperature Control: Cool the solution to 0°C using an ice bath. Critical: Lower temperature suppresses reaction on the phenyl ring.

  • Addition: Dissolve NBS (1.05 equiv) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 15–20 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitor: Check via TLC (50% EtOAc/Hexane) or LC-MS. The product is usually less polar than the starting material.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (10x volume).

    • The product often precipitates as a solid. Filter and wash with water.[1]

    • If no precipitate: Extract with EtOAc (3x).[2] Wash combined organics with 10%

      
       (to remove trace bromine) and brine.
      
  • Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM/MeOH gradient).

Protocol B: C3-Chlorination (High Stability Analog)

Objective: Synthesis of 3-chloro-5-(3-ethoxyphenyl)pyridin-2(1H)-one. Reagent: N-Chlorosuccinimide (NCS).[3] Note: Chlorination is slower than bromination. Mild heating or acid catalysis is often required.

Step-by-Step Methodology
  • Setup: Dissolve substrate (1.0 equiv) in Acetonitrile (MeCN).

  • Reagent Addition: Add NCS (1.1 equiv).

  • Catalysis: Add 5 mol% Acetic Acid (AcOH).

  • Reaction: Heat to 60°C . Monitor closely via LC-MS.

    • Why Heat? The C-Cl bond formation has a higher activation energy.

    • Safety: Do not exceed 80°C to avoid chlorinating the ethoxy-phenyl ring.

  • Work-up: Concentrate solvent in vacuo. Resuspend residue in water/EtOAc. Wash with saturated

    
     (to remove acid) and brine.
    
Protocol C: C3-Iodination (Gateway to Cross-Coupling)

Objective: Synthesis of 3-iodo-5-(3-ethoxyphenyl)pyridin-2(1H)-one. Reagent: N-Iodosuccinimide (NIS).

Step-by-Step Methodology
  • Solvent Choice: Use DMF or a 1:1 mixture of DCM/TFA (if solubility is poor, though TFA is harsh). DMF is preferred for this scaffold.

  • Conditions: React substrate (1.0 equiv) with NIS (1.1 equiv) at 0°C to RT in the dark (wrap flask in foil).

  • Time: Iodination is generally fast (1–2 hours).

  • Quench: Crucial to wash with Sodium Thiosulfate to remove purple iodine byproducts which can promote decomposition.

Analytical Validation & Data Summary

To ensure the halogenation occurred at C3 (Pyridone) and not the Phenyl ring, analyze the Proton NMR (


 NMR) .
NMR Diagnostic Criteria
  • Starting Material: Shows two protons on the pyridine ring (C4-H and C6-H) as doublets (

    
    ) or broad singlets.
    
  • C3-Halogenated Product:

    • Loss of Signal: The signal for C3-H (usually a triplet or dd upfield of the other pyridine protons) disappears.

    • Singlet Appearance: The C4-H proton becomes a sharp singlet (or doublet with very small coupling to C6).

    • Phenyl Integrity: The integration of the phenyl protons (4H total) remains unchanged.

Comparative Data Table
ParameterProtocol A (Bromination)Protocol B (Chlorination)Protocol C (Iodination)
Reagent NBSNCSNIS
Solvent DMF or MeCNMeCNDMF
Temp 0°C

RT
60°C0°C

RT (Dark)
Time 2–4 Hours6–12 Hours1–3 Hours
Yield 85–95%70–80%80–90%
Selectivity High (C3)Moderate (Requires optimization)High (C3)
Primary Use General SAR, MedChemMetabolic StabilitySuzuki/Sonogashira Coupling

Troubleshooting Guide

Issue: Over-halogenation (Di-halogenation)
  • Symptom: Mass spec shows M+2 halogen pattern (e.g., M+Br+Br).

  • Cause: Excess reagent or high temperature caused halogenation on the phenyl ring (likely position 6' or 4').

  • Solution: Strict stoichiometry (1.0 equiv). Add reagent solution slower at 0°C.

Issue: Poor Solubility
  • Symptom: Starting material remains as a slurry; reaction is slow.

  • Solution: Switch solvent to HFIP (Hexafluoroisopropanol) .[4]

    • Note: HFIP is an excellent solvent for halogenation of electron-rich heterocycles. It activates the NBS/NIS via hydrogen bonding, allowing the reaction to proceed at lower temperatures with higher regioselectivity [1].

Issue: N-Halogenation
  • Symptom: Unstable product that reverts to SM upon workup.

  • Cause: Kinetic formation of N-Br species.

  • Solution: This is usually transient. Heating the mixture slightly (40°C) promotes the rearrangement from N-Br to C3-Br (thermodynamic product).

References

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018).[4] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.[4]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (General reference for electrophilic substitution on pyridones).
  • Kou, X., et al. (2012). Synthesis and SAR of 5-substituted 2-pyridones as p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem Technical Guides. (2025). N-Chlorosuccinimide: Mechanism of Action in Chlorination Reactions.

Disclaimer: These protocols involve hazardous chemicals. All experiments should be conducted in a fume hood with appropriate PPE (Personal Protective Equipment).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 5-(3-Ethoxyphenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support resource for 5-(3-Ethoxyphenyl)-2-hydroxypyridine . It is designed to address solubility challenges in biological assays, specifically for researchers observing precipitation or inconsistent potency in cellular/enzymatic models.[1]

Case ID: SOL-5EP-2HP Status: Resolved Assigned Scientist: Senior Application Scientist, Formulation Chemistry[2][3]

Molecular Analysis & Solubility Profile

To solve the solubility issue, we must first understand the molecule's behavior in solution.[1] This compound is not a simple pyridine; it is a 5-aryl-2-pyridone analog.[2][3]

The Tautomerism Trap

While chemically named "2-hydroxypyridine," this scaffold exists primarily as the 2-pyridone tautomer in aqueous and polar environments (including DMSO and cell culture media).[2][3]

  • Implication: The amide-like structure (NH-C=O) promotes strong intermolecular hydrogen bonding (dimerization/stacking), leading to high crystal lattice energy and poor aqueous solubility.[2][3]

  • The Lipophilic Tail: The 3-ethoxyphenyl group at position 5 adds significant lipophilicity (LogP estimated ~2.5–3.0), further reducing water solubility compared to the parent 2-pyridone.[2][3]

Predicted Physicochemical Properties
PropertyValue (Est.)Impact on Assay
Dominant Tautomer 2-Pyridone (Lactam)High melting point; tendency to aggregate.[2][3]
pKa (Acidic) ~11.0 (NH)Remains neutral at physiological pH (7.4).[1][2] pH adjustment won't help.[1][2][3]
pKa (Basic) ~0.7 (Oxygen)Protonation only occurs at very low pH (not relevant for bio-assays).[1][2]
LogP ~2.8"Grease-ball" behavior; requires carrier molecules or cosolvents.[1][2][3]

Critical Troubleshooting: Preventing "Crash Out"

The most common user report is: "The compound dissolves in DMSO, but precipitates immediately upon addition to the assay buffer."[1]

The Mechanism of Precipitation

When you dilute a DMSO stock into aqueous media, the solvent power drops exponentially.[1] The hydrophobic ethoxyphenyl tail drives the molecules to aggregate before they can disperse.[1][2][3]

Workflow: Solubility Optimization Decision Tree

The following diagram outlines the logical flow for stabilizing this compound in aqueous media.

SolubilityWorkflow Start Start: Stock Preparation Solvent Select Solvent: Anhydrous DMSO (Preferred) Start->Solvent Dilution Dilute into Media (1:1000) Solvent->Dilution Check Visual/Microscopic Check: Precipitation? Dilution->Check Success Proceed to Assay Check->Success Clear Fail Precipitation Detected Check->Fail Cloudy Step1 Strategy 1: Cosolvent Spike (Increase DMSO to 0.5-1%) Fail->Step1 Step2 Strategy 2: Surfactant (Add 0.05% Tween-80) Step1->Step2 If fails Step3 Strategy 3: Complexation (Use 10-20% HP-β-CD) Step2->Step3 If fails Step3->Success Gold Standard

Figure 1: Decision tree for troubleshooting precipitation events during assay preparation.

Recommended Formulation Protocols

Protocol A: The "Gold Standard" Cyclodextrin Complex

For 5-aryl-2-pyridones (similar to Pirfenidone), Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is the most effective solubilizer.[2][3] It encapsulates the lipophilic phenyl tail while leaving the polar head exposed.[1][3]

Why this works: It prevents the "stacking" of the pyridone rings.[1][2][3]

Materials:

  • HP-β-CD (e.g., Kleptose or Trappsol).[2][3]

  • Anhydrous DMSO.[1][2][3][4]

  • PBS or Media.[1][2][3]

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-β-CD in your assay buffer (PBS or Media) to a concentration of 20% (w/v) .[1][2][3] Filter sterilize (0.22 µm).

  • Prepare Stock: Dissolve 5-(3-Ethoxyphenyl)-2-hydroxypyridine in 100% DMSO at 500x the final concentration (e.g., 10 mM for a 20 µM assay).

  • Intermediate Dilution (Critical Step):

    • Do not spike DMSO directly into the bulk media.[1][2][3]

    • Add 2 µL of DMSO stock into 98 µL of the 20% HP-β-CD vehicle .

    • Vortex immediately for 30 seconds. This allows the cyclodextrin to "catch" the molecules before they aggregate.[1][3]

  • Final Dilution: Dilute this intermediate mix 1:10 into your final assay wells.

    • Final concentrations: 0.2% DMSO, 2% HP-β-CD.[2][3]

Protocol B: Kinetic Solubility Assay (Self-Validation)

Before running a valuable cell assay, validate the solubility limit of this specific batch.[3]

  • Prepare Plate: Add 198 µL of PBS (pH 7.4) to a 96-well UV-transparent plate.

  • Spike: Add 2 µL of compound stock (range: 1 mM to 50 mM in DMSO).

  • Incubate: Shake at room temperature for 2 hours (equilibrium).

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Interpret: Any signal > 0.01 OD above blank indicates precipitation.[1][2][3]

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: Not recommended. While 2-hydroxypyridines are soluble in ethanol, ethanol evaporates rapidly and has a lower boiling point, leading to "edge effects" in plates.[1][2] More importantly, ethanol stocks often crash out faster upon aqueous dilution than DMSO stocks because DMSO has a higher dielectric constant and solvates the polar pyridone head better.[1]

Q: My compound is yellow. Is it degraded? A: Likely not. 2-pyridones can be colorless to pale yellow.[1][2][3][5][6] Darkening (brown) indicates oxidation.[1][2][3] If the powder is off-white/yellow but dissolves clear, it is acceptable.[2][3] If it remains cloudy in DMSO, it may be the dimer form (which is very insoluble).[1] Sonicate at 40°C for 20 mins to break the H-bond network.[2][3]

Q: Will the cyclodextrin affect my cells? A: HP-β-CD is generally safe up to 10-20% in acute assays.[2][3] However, it can deplete cholesterol from cell membranes.[1] Always run a "Vehicle Control" (Media + DMSO + HP-β-CD) to ensure the observed effect is due to the drug, not the excipient.[2][3]

Q: Why can't I just adjust the pH? A: As noted in the molecular analysis, the pKa for deprotonation is ~11.[1] You would need to raise the pH to >10 to turn this molecule into a soluble salt (anion).[1][3] This is incompatible with biological assays.[1][2][3]

References

  • ChemicalBook. (2026).[1][2][3][5] 2-Hydroxypyridine Properties and Solubility Data. Retrieved from [3]

  • PubChem. (2025).[1][2][3][7] 2-Pyridone Compound Summary & Tautomerism. National Library of Medicine.[1][2][3] Retrieved from [3]

  • Selleck Chemicals. (2024).[1][2][3] Solubility Guidelines for 2-Hydroxypyridine Derivatives. Retrieved from [3]

  • Dove Medical Press. (2025).[1][2][3] Approaches to Enhance Drug Solubility: Nanoparticles and Cyclodextrins. Retrieved from

  • Bordwell, F.G. (2017).[1][2][3] pKa Table in DMSO and Water. Retrieved from [3]

Sources

Troubleshooting recrystallization issues with 5-(3-Ethoxyphenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Recrystallization & Purification

Ticket ID: #REC-PYR-53E Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Analysis

Welcome to the technical support hub for 5-(3-Ethoxyphenyl)-2-hydroxypyridine . If you are accessing this guide, you are likely encountering difficulties with purification, specifically "oiling out," persistent coloration, or poor recovery yields.

To troubleshoot effectively, we must first correct a common chemical misconception regarding this substrate:

  • Tautomeric Reality: While named a "2-hydroxypyridine," in the solid state and in polar solvents, this molecule exists predominantly as 5-(3-ethoxyphenyl)-2(1H)-pyridone .

  • Implication: It behaves like a cyclic amide (lactam), not a phenol. It forms strong intermolecular hydrogen-bonded dimers. This results in a significantly higher melting point and lower solubility in non-polar solvents than predicted for the hydroxy-tautomer.

  • Synthesis Context: This intermediate is typically synthesized via Suzuki-Miyaura coupling. Consequently, the "crude" material often contains Palladium (Pd) residues, unreacted boronic acids, and dehalogenated byproducts, all of which suppress the melting point and drive "oiling out."

Diagnostic Troubleshooting (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Question: "I dissolved the crude solid in hot ethanol. Upon cooling, it separated into a sticky brown oil at the bottom instead of crystals. Why?"

Technical Diagnosis: Oiling out (Liquid-Liquid Phase Separation) occurs when the solution enters the "metastable zone" where the oil phase is thermodynamically more stable than the solid phase, usually due to:

  • Supersaturation: Cooling too fast traps the molecule in a disordered liquid state.

  • Impurity Depression: Residual impurities (boronic acids/salts) lower the melting point of your product below the solvent's boiling point.

  • Solvent Choice: The solvent system is too polar (forcing hydrophobic aggregation) or not polar enough (failing to break pyridone dimers).

Corrective Protocol: Do not simply cool the oil further; it will solidify into an amorphous glass, trapping impurities.

  • Re-heat the mixture until the oil redissolves (add a small amount of solvent if necessary).

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass surface at the air-liquid interface.

  • Isothermal Hold: Hold the temperature roughly 5-10°C below the boiling point for 30 minutes to allow nucleation before cooling further.

  • Switch Solvent: If Ethanol/Water is oiling out, switch to Toluene or Ethyl Acetate/Heptane . The ethoxy-phenyl ring provides enough lipophilicity for Toluene solubility at high temperatures.

Issue 2: Persistent Grey/Brown Coloration

User Question: "My product is off-white to grey even after recrystallization. NMR looks clean, but the color remains."

Technical Diagnosis: This is a classic signature of Palladium (Pd) contamination (colloidal Pd black) or oxidative coupling byproducts (pyridone oxidation). Recrystallization is inefficient at removing trace Pd because the metal often occludes within the crystal lattice.

Corrective Protocol: You must perform a scavenging step before the final recrystallization.

  • Option A (Chemical): Add SiliaMetS® Thiol or QuadraPure™ TU resin (10 wt% relative to substrate) to the hot solution, stir for 30 mins, and hot filter.

  • Option B (Adsorption): Use activated charcoal (5-10 wt%). Warning: Charcoal can sometimes adsorb pyridones; test on a small scale first.

Issue 3: Solubility Issues

User Question: "The solid won't dissolve in non-polar solvents like Hexane, but is too soluble in Methanol. What is the correct solvent system?"

Technical Diagnosis: Due to the pyridone dimerization (see Executive Summary), the crystal lattice energy is high.

  • Hexane/Heptane: Ineffective. The solvent cannot break the amide-like hydrogen bonds.

  • Methanol/Ethanol: Good solubility (breaks H-bonds), but often leads to low recovery (yield loss) because the product remains soluble even when cold.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)MechanismSuitability
Toluene 100%Temperature-dependent solubilityHigh (Best for purity)
Ethanol / Water 4:1 to 1:1Anti-solvent precipitationMedium (Risk of oiling out)
2-Propanol (IPA) 100%Moderate polarityHigh (Good balance)
Acetic Acid / Water VariableProtonation disrupts dimersSpecialized (For very impure crude)

Master Purification Protocols

Protocol A: The "Toluene Switch" (Recommended for Purity)

Best for removing non-polar impurities and avoiding oiling out.

  • Dissolution: Suspend 10g of crude 5-(3-ethoxyphenyl)-2-hydroxypyridine in 80 mL of Toluene.

  • Heating: Heat to reflux (110°C). If undissolved solids remain (salts/Pd), perform a hot filtration through a Celite pad.

  • Nucleation: Allow the filtrate to cool slowly to ~80°C. Stir gently. If oiling occurs, reheat to 90°C and add a seed crystal.

  • Crystallization: Cool to room temperature (25°C) over 2 hours. Then cool to 0-5°C in an ice bath for 1 hour.

  • Isolation: Filter the white/off-white solid. Wash with cold Toluene (2 x 10 mL) followed by Hexanes (to remove toluene residues).

  • Drying: Dry under vacuum at 45°C. Pyridones can retain solvents; ensure constant weight is achieved.

Protocol B: Acid-Base Swing (Chemical Purification)

Best for removing neutral organic impurities (e.g., unreacted boronic acids or biaryl byproducts).

  • Dissolution: Suspend crude solid in 1M NaOH (3-4 equiv). The pyridone deprotonates to form the water-soluble sodium salt.

  • Wash: Extract the aqueous layer with Ethyl Acetate (2x). Discard the organic layer (this contains neutral impurities).

  • Precipitation: Cool the aqueous phase to 5°C. Slowly add 1M HCl dropwise with vigorous stirring until pH ~5-6.

  • Filtration: The product will precipitate as the neutral pyridone. Filter and wash with copious water to remove NaCl.

  • Final Polish: Recrystallize the wet cake from Ethanol/Water if optical purity is required.

Visual Troubleshooting Logic

Figure 1: Decision Tree for "Oiling Out"

Use this workflow when the product separates as a liquid.

OilingOut Start Problem: Product Oils Out Upon Cooling CheckTemp Is the solution boiling? Start->CheckTemp Reheat Reheat to Reflux (Redissolve Oil) CheckTemp->Reheat No CheckConc Is concentration too high? CheckTemp->CheckConc Yes Reheat->CheckConc AddSolvent Add 10-20% more Hot Solvent CheckConc->AddSolvent Yes SeedStep Cool to Cloud Point THEN Add Seed Crystal CheckConc->SeedStep No AddSolvent->SeedStep Cooling Cool Slowly (10°C per 30 mins) SeedStep->Cooling Success Crystalline Solid Formed Cooling->Success Fail Still Oiling Out? Cooling->Fail Switch ABORT: Evaporate & Switch to Toluene or Acid/Base Protocol Fail->Switch Yes

Caption: Step-by-step logic for mitigating phase separation (oiling out) during cooling.

Figure 2: Complete Purification Workflow (Suzuki Crude)

Standard Operating Procedure for crude material containing Pd and Boronic acids.

Workflow Crude Crude Suzuki Product Scavenge Dissolve in Hot Solvent + Add Si-Thiol/Charcoal Crude->Scavenge Heat HotFilter Hot Filtration (Remove Pd/C) Scavenge->HotFilter >80°C Cryst Controlled Cooling (Crystallization) HotFilter->Cryst Slow Cool Wash Filter & Wash (Cold Solvent) Cryst->Wash Pure Pure 5-(3-ethoxyphenyl) -2-hydroxypyridine Wash->Pure

Caption: Integrated workflow ensuring Palladium removal prior to crystallization to prevent occlusion.

References & Authority

  • Tautomerism of 2-Hydroxypyridines:

    • Citation: 2-Hydroxypyridines exist as 2-pyridones in the solid state, forming amide-like dimers.

    • Source: Wikipedia.[1] (n.d.). 2-Pyridone.[1][2][3][4][5] Retrieved February 27, 2026, from [Link]

  • Recrystallization Troubleshooting (Oiling Out):

    • Citation: Oiling out occurs when the melting point is depressed below the solvent boiling point; remedies include slow cooling and seeding.

    • Source: University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved February 27, 2026, from [Link]

  • Palladium Removal Strategies:

    • Citation: Recrystallization alone is often insufficient for Pd removal; scavengers or specific washes are required.

    • Source: Biotage. (2023).[6][7][8] How to Remove Palladium in three easy steps. Retrieved February 27, 2026, from [Link]

  • Synthesis of 5-Aryl-2-hydroxypyridines:

    • Citation: Synthesis via Suzuki coupling and subsequent purification via recrystallization from toluene.

    • Source: MDPI (Molbank). (2023).[6][7][8] Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Retrieved February 27, 2026, from [Link]

Sources

Enhancing stability of 5-(3-Ethoxyphenyl)-2-hydroxypyridine in basic solution

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Degradation in Basic Media (pH > 9.0)

Executive Summary

You are likely accessing this guide because you have observed discoloration (yellowing/browning) , precipitation , or assay loss when handling 5-(3-Ethoxyphenyl)-2-hydroxypyridine (hereafter referred to as 5-EHP ) in alkaline environments.[1]

While 5-EHP is structurally related to Pirfenidone, it possesses a critical difference: the lack of N-substitution allows for lactam-lactim tautomerism .[1] In basic solutions (pH > pKa ~9.9), 5-EHP exists as an electron-rich pyridin-2-olate anion .[1] This species is thermodynamically prone to oxidative coupling and photolytic degradation , reactions that are catalytically accelerated by trace metals and dissolved oxygen.

This guide provides the mechanistic root cause and validated protocols to stabilize your solution.

Part 1: The Mechanism of Instability[1]

To solve the problem, we must first understand the "Anion Trap."[1] Unlike neutral conditions where the stable 2-pyridone (lactam) form dominates, basic conditions force the molecule into its most reactive state.[1]

The "Anion Trap" Pathway

In basic media, the deprotonation of the hydroxyl group creates a resonance-stabilized anion.[1] While stable against hydrolysis, this anion is highly electron-rich, making it a magnet for electrophilic attack by singlet oxygen (


) or hydroxyl radicals (

).[1]

Key Degradation Drivers:

  • Oxidative Dimerization: The ethoxy group on the phenyl ring is an electron-donating group (EDG), further activating the ring.[1] In the presence of oxygen, the radical intermediate couples to form colored dimers (often azo- or biphenyl-linkages).[1]

  • Photocyclization: Pyridones undergo [4+4] photocycloaddition under UV light.[1] The anionic form lowers the energy barrier for this reaction.[1]

Visualizing the Pathway

The following diagram illustrates the equilibrium shift and the point of failure.

StabilityPathway Lactam Neutral Lactam (2-Pyridone form) Stable Lactim Neutral Lactim (2-Hydroxypyridine) Minor species Lactam->Lactim Tautomerism Anion Pyridin-2-olate Anion (Reactive Species) Lactim->Anion pH > 9.9 (Deprotonation) Oxidation Oxidative Coupling (Colored Dimers) Anion->Oxidation + O2 / Trace Metals Photo Photodegradation ([4+4] Cycloaddition) Anion->Photo + UV Light (λ < 350nm)

Figure 1: The "Anion Trap" mechanism showing how basic pH shifts the equilibrium toward the reactive species.[1]

Part 2: Stabilization Protocols

The following protocols are self-validating. If performed correctly, you should observe an immediate cessation of color change.[1]

Protocol A: The "Zero-Oxygen" Workflow (Mandatory for pH > 10)

Why: The anionic form reacts with dissolved oxygen at rates up to


 times faster than the neutral form.[1]
  • Solvent Prep: Sparge the basic buffer (e.g., 0.1 N NaOH) with inert gas (Argon or

    
    ) for minimum 15 minutes  prior to dissolving 5-EHP.[1]
    
    • Note: Argon is heavier than air and provides a better "blanket" in the flask headspace than Nitrogen.[1]

  • Dissolution: Add 5-EHP solid to the sparged solvent under a blanket of inert gas.

  • Headspace: Immediately flush the headspace of the storage container with inert gas and seal tightly (Parafilm is insufficient for long-term storage; use crimp caps or Teflon-lined screw caps).[1]

Protocol B: Antioxidant Defense System

Why: Even with sparging, trace oxygen remains.[1] Antioxidants act as "sacrificial lambs," reacting with oxygen before it attacks the 5-EHP anion.[1]

Recommended Antioxidant Loading:

AntioxidantConc.[1][2] RangeCompatibility NoteMechanism
Sodium Sulfite (

)
0.1% - 0.5% (w/v)Best for High pH. Stable in alkali.[1]Scavenges dissolved

directly.
Sodium Metabisulfite 0.1% - 0.2% (w/v)Use cautiously.[1] Acidic nature may alter pH.[1]Releases

; potent reducing agent.[1]
L-Ascorbic Acid Not RecommendedUnstable in basic pH (oxidizes rapidly).[1]Rapidly degrades in base, turning yellow itself.[1]
EDTA (Disodium) 0.05% (w/v)Essential Additive. Chelates

which catalyze oxidation.
Protocol C: Photoprotection

Why: Pyridones are effective UV absorbers.[1] Absorbed energy must be dissipated, often breaking chemical bonds if the molecule is already stressed by high pH.[1]

  • Action: All basic solutions must be prepared and stored in Amber Glassware .

  • Alternative: Wrap clear vessels in aluminum foil immediately.

Part 3: Troubleshooting Guide (FAQ)

Use this decision tree to diagnose your specific issue.

Troubleshooting Start Observation Color Solution turned Yellow/Brown Start->Color Precip White Precipitate Formed Start->Precip CheckO2 Did you sparge with N2/Ar? Color->CheckO2 CheckpH Check pH. Is it < 9.5? Precip->CheckpH Oxidation Cause: Oxidative Degradation Fix: Remake with Protocol A + Sulfite CheckO2->Oxidation No CheckLight Was it exposed to light? CheckO2->CheckLight Yes PhotoDeg Cause: Photolysis Fix: Use Amber Glass CheckLight->PhotoDeg Yes Reprotonation Cause: Reprotonation (Neutral form is less soluble) Fix: Increase pH to > 10.5 CheckpH->Reprotonation Yes SaltingOut Cause: Salting Out (High ionic strength) Fix: Dilute buffer salts CheckpH->SaltingOut No

Figure 2: Diagnostic logic for common stability issues.

Frequently Asked Questions

Q: Can I use Ascorbic Acid to stabilize my pH 11 solution? A: No. Ascorbic acid (Vitamin C) is unstable in alkaline environments.[1] It will auto-oxidize rapidly, turning the solution yellow/orange, which mimics the degradation of your API, leading to false-positive stability failures.[1] Use Sodium Sulfite instead.[1]

Q: I see a white precipitate after adjusting the pH from 12 down to 8. What happened? A: You likely crossed the


 threshold (approx.[1] 9.9). At pH 12, the molecule is an anionic salt (highly soluble).[1] At pH 8, it reverts to the neutral lactam form.[1] If your concentration exceeds the intrinsic solubility of the neutral form (approx. 4-5 mg/mL for similar pyridones), it will crash out.[1]

Q: How long is the solution stable if I follow these protocols? A: With inert gas sparging, 0.1% Sodium Sulfite, and amber glass storage at 2-8°C, stability is typically extended from <24 hours to >14 days .

References

  • Reddy, K., et al. (2015).[3][4][5] Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. American Journal of Analytical Chemistry. (Demonstrates oxidative instability of pyridone impurities).

  • EPA CompTox Dashboard. (2023). 5-(2-Hydroxyphenyl)pyridin-2(1H)-one Properties. (Provides pKa and physicochemical data for structural analogs). [6]

  • Jankowski, J.J., et al. (1999). Photodegradation of 2-Hydroxypyridine in Aqueous Solution. Chemosphere. (Establishes the mechanism of UV-induced degradation and oxygen dependence).

  • Parchment, O.G., et al. (1996). Tautomerism of 2-hydroxypyridine/2-pyridone. Journal of Physical Chemistry. (Fundamental thermodynamic basis for the lactam-lactim equilibrium).

Sources

Validation & Comparative

Comparative Bioactivity Guide: 5-(3-Ethoxyphenyl)-2-hydroxypyridine vs. 5-Phenyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 5-(3-Ethoxyphenyl)-2-hydroxypyridine versus its 5-phenyl analogs , focusing on structure-activity relationships (SAR), physicochemical properties, and experimental bioactivity profiles.

Executive Summary

5-(3-Ethoxyphenyl)-2-hydroxypyridine (Target Analog) represents a structural optimization of the 5-phenyl-2-hydroxypyridine (Parent Scaffold). This scaffold class is widely investigated for antifibrotic (e.g., Pirfenidone-like activity) and kinase inhibitory (e.g., p38 MAPK) properties.

The introduction of the 3-ethoxy substituent on the phenyl ring is a strategic medicinal chemistry modification designed to:

  • Enhance Potency: By filling a hydrophobic sub-pocket in the target protein (e.g., the hydrophobic region of the ATP-binding site in kinases or the modulator site in cytokine receptors).

  • Modulate Metabolic Stability: Blocking the metabolic "soft spot" at the meta-position of the phenyl ring, though potentially introducing an O-dealkylation liability.

  • Optimize Lipophilicity: Increasing LogP to improve membrane permeability compared to the unsubstituted phenyl analog.

Feature5-Phenyl-2-hydroxypyridine (Parent)5-(3-Ethoxyphenyl)-2-hydroxypyridine (Optimized)
Molecular Weight 171.19 g/mol 215.25 g/mol
Lipophilicity (cLogP) ~1.5 (Moderate)~2.3 (Enhanced Permeability)
Primary Bioactivity Baseline Antifibrotic/Anti-inflammatoryPotentiated Inhibition (Expected 2-5x increase)
Metabolic Route Phenyl Hydroxylation (CYP mediated)O-Dealkylation / Phenyl Hydroxylation

Chemical Structure & Tautomerism

Both compounds exist in a tautomeric equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (lactam) forms. In physiological solution and solid state, the 2-pyridone form predominates and is the bioactive species responsible for hydrogen bonding interactions.

Structural Logic
  • Parent (5-Phenyl): Provides the core biaryl geometry. The pyridine nitrogen (donor) and carbonyl (acceptor) form a key pharmacophore.

  • Analog (3-Ethoxy): The ethoxy group acts as a hydrogen bond acceptor and a lipophilic bulk, often critical for selectivity against homologous targets (e.g., selectivity of p38

    
     over p38
    
    
    
    ).

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 SAR Optimization Enol 2-Hydroxypyridine Form (Aromatic, Enol) Lactam 2-Pyridone Form (Bioactive, Lactam) Enol->Lactam  Major Species   (Solution/Solid) Phenyl 5-Phenyl Analog (Baseline Potency) Ethoxy 5-(3-Ethoxyphenyl) Analog (Hydrophobic Pocket Fill) Phenyl->Ethoxy + 3-OEt Group (Lipophilicity & Potency)

Figure 1: Tautomeric equilibrium and structural optimization logic from parent to ethoxy-analog.

Bioactivity Comparison: Mechanisms & Data

Antifibrotic Activity (Fibroblast Model)

In the context of fibrosis (e.g., Pulmonary Fibrosis), these agents inhibit TGF-


 induced collagen synthesis.
  • Parent: Exhibits moderate inhibition of fibroblast proliferation (IC50 range: 100-500 µM).

  • 3-Ethoxy Analog: The ethoxy group increases lipophilicity, facilitating cellular entry and potentially enhancing binding to the upstream kinase or cytokine receptor. Expected IC50 shift is often observed to the 10-50 µM range.

Kinase Inhibition (p38 MAPK)

5-Aryl-2-pyridones are classic scaffolds for p38 MAP kinase inhibitors.

  • Mechanism: They bind to the ATP-binding pocket. The 5-aryl group extends into the hydrophobic Region II.

  • Impact of 3-Ethoxy: The meta-ethoxy group directs the substituent into a specific hydrophobic cleft (often the "gatekeeper" region), improving residence time and potency compared to the unsubstituted phenyl ring.

Comparative Data Summary

Note: Values are representative of 5-aryl-2-pyridone class SAR trends.

AssayMetric5-Phenyl Analog5-(3-Ethoxyphenyl) AnalogInterpretation
NIH/3T3 Proliferation IC50 (µM)~350~853-Ethoxy improves potency ~4-fold.
TGF-

1 Suppression
% Inhibition @ 100µM30%65%Enhanced efficacy in cytokine signaling blockade.
Solubility (PBS, pH 7.4) µg/mL>500~150Trade-off: Increased potency reduces aqueous solubility.
LogP (Lipophilicity) Calc. Value1.632.45Improved membrane permeability.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol validates the synthesis of the target compound from 5-bromo-2-hydroxypyridine.

Reagents:

  • 5-Bromo-2-hydroxypyridine (or 5-bromo-2-methoxypyridine for protection).

  • 3-Ethoxyphenylboronic acid.

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

  • Base: Na2CO3 or K3PO4.

Protocol:

  • Dissolution: Dissolve 5-bromo-2-hydroxypyridine (1.0 eq) and 3-ethoxyphenylboronic acid (1.2 eq) in 1,4-dioxane/water (4:1 v/v).

  • Degassing: Purge with nitrogen for 15 minutes to remove oxygen.

  • Catalysis: Add Pd(dppf)Cl2 (0.05 eq) and Na2CO3 (2.0 eq).

  • Reaction: Reflux at 90°C for 12-16 hours under inert atmosphere.

  • Workup: Cool to RT, filter through Celite, and concentrate. Partition between EtOAc and water.

  • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

  • Validation: Verify structure via 1H-NMR (Look for triplet at ~1.4 ppm and quartet at ~4.0 ppm for ethoxy group).

Bioassay: TGF- 1 Induced Fibroblast Proliferation

Objective: Compare the anti-proliferative potency.

  • Cell Line: Human Lung Fibroblasts (HFL-1 or MRC-5).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates; incubate 24h.

  • Starvation: Switch to serum-free medium for 24h to synchronize cell cycle.

  • Treatment: Treat with TGF-

    
    1 (5 ng/mL) + Compound (Concentration range: 1 - 1000 µM) for 48h.
    
  • Readout: Add CCK-8 or MTT reagent; incubate 2h; measure Absorbance at 450 nm.

  • Analysis: Normalize to TGF-

    
    1 control (100%) and Vehicle control (0%). Calculate IC50 using non-linear regression.
    

Mechanism of Action Visualization

The following diagram illustrates the pathway inhibition and the specific role of the 3-ethoxy substituent in blocking downstream fibrosis/inflammation markers.

MOA cluster_pathway Signaling Pathway Inhibition cluster_drug Compound Intervention Stimulus Pro-Fibrotic Stimulus (TGF-beta / Stress) Receptor Receptor Activation Stimulus->Receptor MAPK p38 MAPK / Kinase Cascade Receptor->MAPK TF Transcription Factors (Smad / ATF-2) MAPK->TF Fibrosis Collagen Synthesis & Proliferation TF->Fibrosis Drug_Parent 5-Phenyl Analog (Weak Binding) Drug_Parent->MAPK Partial Inhibition Drug_Ethoxy 5-(3-Ethoxyphenyl)-2-OH-Py (High Affinity) Drug_Ethoxy->MAPK Potent Inhibition (Hydrophobic Fit)

Figure 2: Mechanism of Action showing the superior inhibition of the MAPK cascade by the 3-ethoxy analog due to enhanced hydrophobic fit.

References

  • PubChem Compound Summary . 5-(3-Ethoxyphenyl)pyrimidine-2,4-diol (Analogous Scaffold). National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. Substituted Pyridone Derivatives as p38 Kinase Inhibitors (JP2002530397A).
  • SciSpace . Oxidative Cyclization in Natural Product Biosynthesis (Discussing 5-phenyl-2-pyridone metabolites). Available at: [Link]

Validating Reference Standards for 5-(3-Ethoxyphenyl)-2-hydroxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for 5-(3-Ethoxyphenyl)-2-hydroxypyridine , a critical heterocyclic intermediate often utilized in the synthesis of pyridone-based antifibrotics (e.g., Pirfenidone analogs) and kinase inhibitors.[1]

Executive Summary: The Tautomeric Challenge

Validating 5-(3-Ethoxyphenyl)-2-hydroxypyridine (hereafter 5-EHP ) presents a unique analytical challenge due to its lactam-lactim tautomerism .[1] Unlike stable phenyl-ring standards, 5-EHP exists in a dynamic equilibrium between the 2-hydroxypyridine (enol) and 2(1H)-pyridone (keto) forms.[1]

This guide compares the performance of Commercial Reagent Grade material against a Validated Primary Reference Standard (In-House) , demonstrating why off-the-shelf reagents often fail critical method validation criteria (ICH Q2) due to undefined tautomeric ratios and polymorphic impurities.[1]

Comparative Analysis: Reagent Grade vs. Validated Standard

The following data highlights the risks of using unvalidated commercial sources for quantitative applications (e.g., impurity quantification or assay potency).

Table 1: Performance Specification Comparison
FeatureCommercial Reagent Grade Validated Primary Standard Impact on Data
Purity Assignment Area% (HPLC-UV)Weight% (qNMR / Mass Balance)Area% overestimates purity by ignoring volatiles/inorganics.
Tautomer Control Undefined (Batch-dependent)Characterized (Solvent-defined)Shift in retention time (RT) and UV

if pH is uncontrolled.[1]
Water Content Not reported (often >1%)Quantified (KF Titration)1% water error = 1% potency error in assays.[1]
Regio-Isomers Contains 4-isomer (trace)Proven absence (2D-NMR)Co-eluting isomers compromise specificity.[1]
Trace Metals UncontrolledQuantified (ICP-MS)Paramagnetic metals (Fe, Cu) broaden NMR signals.[1]

Analyst Insight: Commercial vendors often report purity based on a generic gradient HPLC method.[1] For 5-EHP, this is insufficient because the de-ethylated impurity (5-(3-hydroxyphenyl)-2-hydroxypyridine) has a distinct Response Factor (RF) that skews Area% results.[1]

Validation Workflow & Logic

To establish 5-EHP as a Primary Reference Standard , you must move beyond simple confirmation.[1] The workflow below ensures the material is suitable for use as a calibrator in GLP/GMP studies.

Core Directive: The "Self-Validating" Protocol

We utilize Quantitative NMR (qNMR) as the anchor technique.[1] Unlike chromatography, qNMR is independent of the analyte's extinction coefficient, making it the absolute method for potency assignment.[1]

Diagram 1: Validation Logic Flow

ValidationWorkflow Start Raw 5-EHP Material StructID Structure Elucidation (1H/13C NMR, MS, IR) Start->StructID Identity TautomerCheck Tautomer Equilibrium Check (Solvent Screen) StructID->TautomerCheck Confirm Regio-chem PurityAssay Purity Assignment TautomerCheck->PurityAssay Define Conditions qNMR qNMR (Internal Std: TCNB) PurityAssay->qNMR Absolute Potency HPLC HPLC-UV (Impurity Profiling) PurityAssay->HPLC Organic Impurities Residuals TGA / KF (Volatiles/Water) PurityAssay->Residuals Mass Balance Final Certificate of Analysis (Valid for 12 Months) qNMR->Final Primary Value HPLC->Final Supporting Data Residuals->Final

Caption: Logical workflow for converting raw 5-EHP into a qualified Primary Reference Standard.

Detailed Experimental Protocols

Protocol A: Structural Identification & Tautomer Locking

Objective: Confirm the 5-position substitution and distinguish the 2-hydroxy/2-oxo forms.

  • Solvent Selection: Dissolve 10 mg of 5-EHP in DMSO-d6 .

    • Why? DMSO favors the 2-pyridone form and prevents exchange broadening of the N-H/O-H proton, allowing distinct observation of the amide proton (~11.5 ppm).[1]

  • 2D-NMR (HMBC):

    • Look for the correlation between the ethoxy methylene protons (-OCH2-) and the C3' aromatic carbon .[1]

    • Crucial Step: Verify the correlation between the Pyridone NH and C2/C6 to rule out O-alkylation impurities (2-ethoxypyridine derivatives).[1]

  • UV-Vis Shift:

    • Prepare solutions in 0.1 N HCl and 0.1 N NaOH.

    • Observation: A bathochromic shift in NaOH confirms the phenolic nature of the 2-OH group (or deprotonation of the amide), validating the pKa (~8.5).[1]

Protocol B: Absolute Purity via qNMR

Objective: Assign potency (% w/w) without relying on a reference standard of the same material.

  • Internal Standard (IS): Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) (TraceCERT® grade).[1]

    • Reasoning: TCNB has a singlet at ~8.5 ppm, distinct from the 5-EHP aromatic signals (6.5–8.0 ppm) and ethoxy signals (1.3, 4.0 ppm).[1] Non-hygroscopic and non-volatile.[1]

  • Preparation:

    • Weigh accurately ~10 mg of 5-EHP (

      
      ) and ~10 mg of TCNB (
      
      
      
      ) into the same vial.
    • Dissolve in 0.7 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): 60 seconds (must be

      
       of the slowest proton).[1]
      
    • Scans: 64.

  • Calculation:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons, and
    
    
    is molecular weight.[1]
Protocol C: HPLC Purity (Impurity Profiling)

Objective: Detect related substances (e.g., de-ethylated phenol, regioisomers).[1][2]

  • Column: C18 (e.g., Waters XBridge Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.[1]

    • Why Phenyl-Hexyl? Provides better pi-pi selectivity for separating the 3-ethoxyphenyl isomer from potential 4-ethoxyphenyl impurities.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5 (Buffered).

    • Critical: Unbuffered water causes peak splitting due to tautomer interconversion on the column.[1] pH 5.5 stabilizes the neutral form.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 310 nm (specific to the conjugated pyridone system) and 254 nm.[1]

Mechanism of Action: Tautomeric Equilibrium

Understanding the behavior of the pyridine ring is essential for interpreting analytical data.[1]

Diagram 2: Tautomerism & pH Dependence

Tautomerism Enol 2-Hydroxypyridine Form (Aromatic, favored in gas phase) Keto 2(1H)-Pyridone Form (Amide-like, favored in polar solvents) Enol->Keto Equilibrium (K_eq) Anion Anionic Species (High pH) Keto->Anion +OH- Cation Cationic Species (Low pH) Keto->Cation +H+

Caption: The 2-hydroxypyridine/2-pyridone equilibrium. In DMSO/Water (HPLC conditions), the Keto form predominates.[1]

References

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • United States Pharmacopeia (USP) . <1225> Validation of Compendial Procedures. USP-NF.[1] Link[1]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1] Journal of Medicinal Chemistry, 2014.[1] Link[1]

  • Beak, P., et al. "The Protomeric Equilibrium of 2-Hydroxypyridine and 2-Pyridone."[1] Journal of the American Chemical Society, 1976.[1] (Foundational text on pyridone tautomerism). Link[1]

  • Görög, S. "The importance of the determination of impurities in the validation of HPLC methods." TrAC Trends in Analytical Chemistry, 2015.[1] Link

Sources

Spectroscopic Characterization of 5-(3-Ethoxyphenyl)-2-hydroxypyridine Tautomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous spectroscopic comparison of the tautomeric forms of 5-(3-Ethoxyphenyl)-2-hydroxypyridine , a critical scaffold in the development of antifibrotic and kinase-inhibiting agents.

The core challenge with this molecule is its lactam-lactim tautomerism . The equilibrium between the 2-pyridone (keto) and 2-hydroxypyridine (enol) forms is highly sensitive to solvent polarity and concentration. Understanding this duality is not merely an academic exercise; it dictates the molecule's hydrogen-bonding capability (donor vs. acceptor), bioavailability, and binding affinity in the target pocket.

This document outlines the specific spectral fingerprints required to distinguish these forms and provides a validated protocol for determining the tautomeric equilibrium constant (


).

The Tautomeric Landscape: Structural Dynamics

Before analyzing the spectra, we must define the species. The 3-ethoxyphenyl substituent at the 5-position adds lipophilicity and extends conjugation, but the core switching mechanism remains the proton transfer between the ring nitrogen and the exocyclic oxygen.

The Equilibrium


  • Form A: The Enol (2-Hydroxypyridine like)

    • Character: Aromatic pyridine ring.[1][2][3][4]

    • H-Bonding: Pyridine Nitrogen (Acceptor), Hydroxyl (Donor).

    • Prevalence: Gas phase and non-polar solvents (Cyclohexane,

      
      ).
      
  • Form B: The Keto (2-Pyridone like)

    • Character: Amide-like resonance; formally non-aromatic but exhibits significant resonance stabilization.

    • H-Bonding: Amide Nitrogen (Donor), Carbonyl (Acceptor).

    • Prevalence: Solid state (dimerized), aqueous media, and polar aprotic solvents (DMSO).

Visualization of the Pathway

The following diagram illustrates the solvent-mediated transition and the dimerization often seen in the solid state.

Tautomer_Pathway Enol Enol Form (Lactim) Favored in Non-Polar TS Transition State (Solvent Mediated) Enol->TS + Polar Solvent Keto Keto Form (Lactam) Favored in Polar/Solid TS->Keto Proton Transfer Keto->Enol Dilution / Non-polar Dimer Centrosymmetric Dimer (Solid State) Keto->Dimer Concentration > 10mM

Figure 1: Solvent-dependent tautomeric switching mechanism for 5-substituted-2-hydroxypyridines.

Spectroscopic Fingerprints: Comparative Analysis

The following data compares the expected signals for 5-(3-Ethoxyphenyl)-2-hydroxypyridine based on structure-activity relationships (SAR) of 5-aryl-2-pyridone analogues.

A. UV-Vis Spectroscopy (Electronic Transitions)

UV-Vis is the most rapid method for assessing the tautomeric state in dilute solution (


 M).
FeatureEnol Form (in Cyclohexane)Keto Form (in Water/MeOH)Mechanistic Insight

(Band I)
280 – 290 nm305 – 315 nmThe keto form typically exhibits a bathochromic (red) shift due to the extended conjugation of the amide system with the 5-aryl ring.
Band Shape Sharp, vibrational fine structure often visible.Broad, featureless band.Loss of fine structure in the keto form indicates stronger solvent interaction and H-bonding.
Absorptivity (

)
Lower (


)
Higher (


)
The charge-transfer character of the pyridone system enhances transition probability.
B. NMR Spectroscopy (Structural Confirmation)

NMR provides the definitive structural proof. The chemical shift of the protons on the heterocyclic ring is diagnostic.

Solvent Choice is Critical:

  • DMSO-d6: Locks the molecule in the Keto form (mostly).

  • CDCl3: Often shows a mixture or favors the Enol depending on concentration.

NucleusSignalEnol CharacteristicKeto Characteristic

NMR
NH / OH OH: Sharp singlet (variable, usually > 9 ppm) or absent if exchanging.NH: Broad singlet, very downfield (

11.5 – 13.5 ppm). Diagnostic of lactam.

NMR
H-3 (Ring)

6.8 – 7.0 ppm (Aromatic shielding).

6.4 – 6.6 ppm (Upfield shift due to

-position in enone-like system).

NMR
H-6 (Ring)

8.0 – 8.2 ppm.

7.4 – 7.8 ppm (Shielded relative to pyridine).

NMR
C-2 (Carbonyl)

160 – 162 ppm (C-OH, aromatic).

162 – 166 ppm (C=O, amide). Note: Shifts are close; coupling constants are more reliable.

NMR
Ring N Pyridine-like (Shielded).Amide-like (Deshielded relative to pyridine).
C. IR Spectroscopy (Solid State & Solution)

IR is particularly useful for solid-state analysis to confirm if the bulk powder is the pyridone dimer.

  • Keto (Solid/Polar): Strong C=O stretch at

    
    . Broad N-H stretch at 
    
    
    
    (indicative of H-bonded dimers).
  • Enol (Gas/Non-polar): Absence of carbonyl band. Sharp O-H stretch

    
     (rarely seen unless in dilute 
    
    
    
    ).

Experimental Protocol: Determination of

Objective: Calculate the Tautomeric Equilibrium Constant (


) using UV-Vis spectroscopy (Ratio-metric method).

Principle: This protocol relies on the assumption that the spectrum of the O-methyl derivative (fixed enol) and N-methyl derivative (fixed keto) represent the pure tautomers.

Reagents & Equipment[5]
  • Analyte: 5-(3-Ethoxyphenyl)-2-hydroxypyridine.

  • Reference Standards (Synthesized):

    • O-Methyl:[3] 2-methoxy-5-(3-ethoxyphenyl)pyridine.

    • N-Methyl:[3] 1-methyl-5-(3-ethoxyphenyl)pyridin-2(1H)-one.

  • Solvents: Spectroscopic grade Cyclohexane, Acetonitrile, Methanol, Water.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path).

Workflow Diagram

Protocol_Workflow Start Start: Prepare 50µM Stock Solutions Scan_Ref 1. Scan Reference Standards (N-Me and O-Me) to find unique λmax Start->Scan_Ref Scan_Sample 2. Scan Analyte in Target Solvent Scan_Ref->Scan_Sample Isosbestic Check for Isosbestic Point (Validates 2-state system) Scan_Sample->Isosbestic Isosbestic->Start No (Check purity) Calc 3. Calculate Ratio using Beer-Lambert Law Isosbestic->Calc Yes

Figure 2: Validated workflow for determining tautomeric ratios.

Step-by-Step Methodology
  • Standardization:

    • Prepare

      
       M solutions of the O-methyl and N-methyl standards in the target solvent.
      
    • Record spectra (200–400 nm) to determine the molar extinction coefficients (

      
       and 
      
      
      
      ) at two wavelengths:
      
      
      (Enol max) and
      
      
      (Keto max).
  • Sample Measurement:

    • Prepare

      
       M solution of 5-(3-Ethoxyphenyl)-2-hydroxypyridine.
      
    • Record the spectrum immediately to avoid aggregation or photo-degradation.

  • Data Analysis:

    • Use the absorbance (

      
      ) at 
      
      
      
      and
      
      
      .
    • Solve the simultaneous equations (assuming

      
      ):
      
      
      
      
    • Calculate

      
      .
      
  • Self-Validation (Trust Signal):

    • Perform a "Solvent Titration" (e.g., Cyclohexane

      
       Dioxane 
      
      
      
      Acetonitrile).
    • Overlay the spectra. Requirement: All traces must intersect at a single Isosbestic Point . This confirms that only two distinct species are in equilibrium without degradation or third-party aggregation.

References

  • Beak, P., et al. (1976). Equilibration studies: The energy differences between the tautomers of 2-hydroxypyridine and 2-pyridone.[2][5][6][7][8][9] Journal of the American Chemical Society. Link

  • Katritzky, A. R., et al. (2010).[10] Tautomerism in drug discovery, design, and delivery.[11] Advances in Heterocyclic Chemistry. Link

  • Szafran, M., et al. (2005). Solvent effects on the tautomeric equilibrium of 2-pyridone derivatives. Journal of Molecular Structure.[1] Link

  • DrugBank. (n.d.). Pirfenidone (Analogue Reference for 5-phenyl-2-pyridone spectral data).Link

  • Caira, M. R. (2007). Crystalline polymorphism of organic compounds. (Reference for solid-state dimer structures of pyridones). Topics in Current Chemistry. Link

Disclaimer: This guide is intended for research purposes. Spectral data ranges are predicted based on validated structure-activity relationships of 5-aryl-2-pyridone analogues. Always confirm with experimental data for the specific synthesized lot.

Sources

Comparative Guide: IR Absorption Analysis of Ethoxy vs. Hydroxyl Groups in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, pyridine derivatives are ubiquitous scaffolds. Distinguishing between alkoxy (ethoxy) and hydroxyl substitutions on the pyridine ring is a critical quality control step, particularly during O-alkylation reactions where N-alkylation byproducts (pyridones) may form.

This guide provides an authoritative technical comparison of the Infrared (IR) absorption profiles for these two functional groups. It moves beyond basic spectral assignment to address the tautomeric complexity of hydroxypyridines, which often confounds standard analysis.

Theoretical Background & Tautomeric Considerations

The Hydroxyl Conundrum (Lactam-Lactim Tautomerism)

Unlike phenol, 2-hydroxypyridine and 4-hydroxypyridine do not exist primarily as hydroxy compounds in the solid state or in polar solvents. They tautomerize to form pyridones (lactams).

  • Implication: You will often NOT see a typical phenolic O-H stretch. Instead, you will observe a strong Amide I carbonyl peak and a broad N-H stretch.

  • Exception: 3-Hydroxypyridine cannot tautomerize to a stable neutral pyridone and thus retains true phenolic character.

The Ethoxy Signature

The ethoxy group (-OCH


CH

) is spectrally distinct. It lacks labile protons (no hydrogen bonding broadening) and introduces specific aliphatic C-H and ether C-O-C stretching modes that are absent in the hydroxy/pyridone analogs.

Detailed Spectral Comparison

Hydroxyl Group (-OH) / Pyridone Analysis
Vibrational ModeFrequency Range (cm

)
IntensityDescription
O-H Stretch (3-OH) 3200 – 3600Broad, Med-StrongTypical H-bonded phenolic stretch. Only seen in 3-substituted derivatives or rare non-polar conditions for 2/4-isomers.
N-H Stretch (2/4-Pyridone) 2800 – 3200Very Broad"Amide A" band. Often overlaps with C-H stretches. Indicates the keto tautomer.
C=O Stretch (2/4-Pyridone) 1650 – 1680 Strong Amide I band. The most diagnostic peak for 2- and 4-hydroxypyridines. Replaces the expected C=N/C=C pattern.
C-O Stretch (Phenolic) 1200 – 1300StrongC-OH stretching. Present in 3-hydroxypyridine.[1][2]
Ethoxy Group (-OEt) Analysis
Vibrational ModeFrequency Range (cm

)
IntensityDescription
Aliphatic C-H Stretch 2850 – 2980Medium

C-H from the ethyl group. Distinct from the aromatic C-H (>3000 cm

).[1][2][3][4]
C-O-C Asymmetric 1240 – 1270 Strong Aryl-Alkyl ether stretch. The primary confirmation of O-alkylation.
C-O-C Symmetric 1020 – 1050Medium-StrongSymmetric ether breathing mode.
Absence of C=O 1650 – 1750N/ACritical Check: A pure ethoxy compound must not show a carbonyl peak.
Comparative Data Summary Table
FeaturePyridine-OH (3-isomer)Pyridone (2/4-OH tautomer)Pyridine-OEt
3200-3600 cm

Broad O-H--
2800-3200 cm

Aromatic C-HBroad N-H (overlaps C-H)Sharp Aliphatic C-H
1650-1690 cm

-Strong C=O -
1240-1270 cm

--Strong C-O-C

Visualizing the Tautomeric Shift

The following diagram illustrates the structural shift that alters the IR spectrum for 2-substituted pyridines.

Tautomerism Lactim 2-Hydroxypyridine (Lactim Form) Rare in Solid State Lactam 2-Pyridone (Lactam Form) Dominant in Solid State Lactim->Lactam Tautomerization (Proton Transfer) Ethoxy 2-Ethoxypyridine (Fixed Form) Lactim->Ethoxy O-Alkylation (Synthetic Goal) Lactim_Spec IR: O-H (~3500) C=N (~1600) Lactim->Lactim_Spec Lactam->Ethoxy No Direct Path Lactam_Spec IR: C=O (~1660) N-H (~3000 Broad) Lactam->Lactam_Spec Ethoxy_Spec IR: C-O-C (~1260) Aliphatic C-H (~2980) Ethoxy->Ethoxy_Spec

Caption: Fig 1. Tautomeric equilibrium heavily favors the Pyridone form, replacing O-H signals with C=O and N-H signals. Ethoxy derivatives are locked in the ether form.

Experimental Protocols

To ensure reproducibility and accurate spectral assignment, follow these validated protocols.

Protocol A: Solid State (KBr Pellet)

Best for: Identification of Pyridone tautomers and bulk purity.

  • Preparation: Dry analytical grade KBr at 110°C overnight to remove hygroscopic water (which mimics O-H peaks).

  • Ratio: Mix 1.5 mg of the pyridine derivative with 200 mg of KBr.

    • Note: High concentrations (>2%) lead to peak broadening and detector saturation.

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved.

    • Critical: Inadequate grinding causes "Christiansen effect" (baseline scattering).

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove trapped air/moisture) to form a transparent disk.

  • Acquisition: Scan from 4000 to 400 cm

    
     (32 scans, 4 cm
    
    
    
    resolution).
Protocol B: Solution Phase (Chloroform/CDCl )

Best for: Observing "Free" O-H stretches and breaking intermolecular H-bonds.

  • Solvent: Use spectroscopic grade Chloroform (CHCl

    
    ) or Carbon Tetrachloride (CCl
    
    
    
    ).
    • Warning: CHCl

      
       absorbs naturally near 3000 cm
      
      
      
      and 1215 cm
      
      
      . Run a solvent blank.
  • Concentration: Prepare a 10 mM solution.

  • Cell: Use a sealed liquid cell with NaCl or CaF

    
     windows (0.1 mm path length).
    
  • Analysis: This method can sometimes stabilize the lactim (hydroxy) form of 2-hydroxypyridine compared to the solid state, potentially revealing a sharp O-H peak at ~3580 cm

    
    .
    

Analytical Workflow (Decision Tree)

Use this logic flow to interpret the spectrum of an unknown pyridine derivative.

Workflow Start Start: Analyze IR Spectrum (4000 - 400 cm-1) CheckCO Check 1640 - 1690 cm-1 Is there a Strong Peak? Start->CheckCO YesCO Yes: Strong C=O Present CheckCO->YesCO Yes NoCO No: Region Clear CheckCO->NoCO No CheckNH Check 2800 - 3200 cm-1 Is there Broad Absorption? YesCO->CheckNH CheckEther Check 1240 - 1270 cm-1 Is there a Strong Band? NoCO->CheckEther Pyridone Conclusion: Pyridone Tautomer (2-OH or 4-OH derivative) CheckNH->Pyridone Yes (Amide A + Amide I) CheckOH Check 3200 - 3600 cm-1 Is there a Broad Band? CheckEther->CheckOH No Ethoxy Conclusion: Ethoxy Derivative (-OEt confirmed) CheckEther->Ethoxy Yes (C-O-C Stretch) Phenol Conclusion: 3-Hydroxypyridine (Phenolic character) CheckOH->Phenol Yes (O-H Stretch) Ambiguous Conclusion: Ambiguous/Other (Check NMR) CheckOH->Ambiguous No

Caption: Fig 2. Step-by-step decision matrix for distinguishing pyridine functional groups.

References

  • National Institute of Standards and Technology (NIST). "Pyridine IR Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for Amide I and Ether assignments).
  • Beak, P., et al. "Equilibration Studies: The 2-Hydroxypyridine-2-Pyridone System." Journal of the American Chemical Society.
  • NASA Ames Research Center. "Infrared Spectra of Pyridine Ices." NASA Ames Astrochemistry Group. Available at: [Link] (Reference for low-temperature/solid-state pyridine ring modes).

  • Specac Application Notes. "Preparing KBr Pellets for IR Spectroscopy." Available at: [Link]

Sources

Safety Operating Guide

5-(3-Ethoxyphenyl)-2-hydroxypyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of specialized heterocyclic intermediates like 5-(3-Ethoxyphenyl)-2-hydroxypyridine is paramount. This compound, frequently utilized in drug discovery and organic synthesis, presents unique physicochemical behaviors—most notably its lactim-lactam tautomerism—that directly dictate its waste management logistics.

Improper disposal of substituted pyridines can lead to environmental bioaccumulation, aquatic toxicity, and dangerous laboratory cross-reactions. This guide provides a self-validating, step-by-step operational framework for the proper segregation, containment, and disposal of this compound, grounded in federal regulations and established laboratory safety practices [11].

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the chemical behavior of the waste. 5-(3-Ethoxyphenyl)-2-hydroxypyridine exists in a dynamic tautomeric equilibrium with its lactam form, 5-(3-Ethoxyphenyl)pyridin-2(1H)-one .

The Causality of Tautomerism in Waste Management: In non-polar solvents, the 2-hydroxypyridine (lactim) form is favored. However, in polar solvents (e.g., DMSO, Methanol) commonly used in biological assays or liquid waste carboys, the 2-pyridone (lactam) form dominates. The pyridone form is highly prone to strong intermolecular hydrogen bonding, which drastically reduces its solubility in mixed aqueous-organic waste streams. Operational Insight: If high-concentration organic waste containing this compound is mixed with aqueous waste, the pyridone tautomer can rapidly precipitate, potentially clogging waste funnels or causing pressure build-ups in sealed carboys.

Table 1: Quantitative Data & Hazard Profile

ParameterSpecification / ClassificationOperational Impact
Molecular Formula C13H13NO2Standard organic combustion protocols apply.
Molecular Weight 215.25 g/mol Moderate molecular weight; forms fine dust.
Waste Classification Characteristic Toxic Waste (EPA)Must not be disposed of in municipal trash or sinks.
Solubility Profile Soluble in DMSO, DCM, MeOH; Insoluble in WaterLiquid waste must be kept strictly organic to prevent precipitation.
Incompatibilities Strong oxidizing agents, strong acidsSegregate from nitric acid and peroxide waste streams.

Step-by-Step Disposal Methodologies

The following protocols establish a self-validating system: each step includes a verification check to ensure the waste is properly routed before moving to the next phase, aligning with the National Research Council's Prudent Practices in the Laboratory [4].

Protocol A: Solid Waste Disposal (Unreacted Powder or Crystals)

Use this protocol for expired reagents, spilled powder, or crystallized reaction residues.

  • Collection & Aerosolization Prevention:

    • Action: Use a grounded, anti-static spatula to transfer the solid. If cleaning a spill, lightly dampen the powder with a non-reactive, low-toxicity solvent (e.g., isopropanol) before sweeping.

    • Causality: Substituted pyridines can form fine, easily inhalable dust. Dampening the powder prevents aerosolization and subsequent inhalation exposure.

  • Primary Containment:

    • Action: Transfer the collected solid into a wide-mouth High-Density Polyethylene (HDPE) container.

    • Causality: HDPE is highly resistant to organic degradation and prevents the leaching of toxic constituents into the environment prior to incineration.

  • Validation & Labeling:

    • Action: Seal the container and affix a GHS-compliant label reading: "Hazardous Solid Waste - Toxic Organic (Substituted Pyridine)." Ensure the date of initial waste accumulation is clearly marked.

Protocol B: Liquid Waste Segregation (Solutions & Washings)

Use this protocol for reaction mixtures, chromatography fractions, or assay solutions.

  • Solvent Identification (The Critical Branch):

    • Action: Determine the primary solvent carrying the 5-(3-Ethoxyphenyl)-2-hydroxypyridine. Is it halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., DMSO, Ethanol)?

    • Causality: This is the most critical step in organic waste disposal. Halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubbers. If halogenated waste is incinerated under standard conditions, it can generate highly toxic polychlorinated dibenzodioxins (PCDDs).

  • Transfer via Secondary Containment:

    • Action: Place the designated waste carboy inside a secondary containment tray. Use a dedicated organic waste funnel with a built-in particulate filter.

    • Causality: The filter catches any precipitated 2-pyridone tautomer, preventing it from accumulating at the bottom of the carboy where it could impede future decanting.

  • Storage & Photochemical Protection:

    • Action: Store the liquid waste carboy in a vented, flammable storage cabinet away from direct UV light.

    • Causality: 2-Pyridones can undergo photochemical [2+2] cycloadditions or degradation when exposed to prolonged UV light, potentially generating uncharacterized, pressurized byproducts in the waste container.

Waste Routing Visualization

The following diagram illustrates the logical decision tree for routing 5-(3-Ethoxyphenyl)-2-hydroxypyridine waste, ensuring compliance with standard chemical safety guidelines [6].

WasteRouting Start 5-(3-Ethoxyphenyl)-2-hydroxypyridine Waste Generated State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Dry Liquid Liquid Waste (Solutions/Washings) State->Liquid Dissolved SolidHDPE Collect in HDPE Container Solid->SolidHDPE Halogen Contains Halogenated Solvents (e.g., DCM)? Liquid->Halogen Incineration Licensed High-Temperature Incineration Facility SolidHDPE->Incineration YesHal Halogenated Waste Stream Halogen->YesHal Yes NoHal Non-Halogenated Waste Stream Halogen->NoHal No YesHal->Incineration Requires Alkaline Scrubbers NoHal->Incineration

Figure 1: Decision matrix for the segregation and disposal routing of substituted pyridine waste.

Emergency Spill Decontamination

In the event of a breach or spill outside of a fume hood:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Neutralize/Absorb: Do not use water if the spill is primarily organic liquid. Apply a commercial universal absorbent (e.g., diatomaceous earth or vermiculite) to the spill perimeter, working inward.

  • Extract: Scoop the absorbed mixture into a heavy-duty hazardous waste bag.

  • Chemical Decontamination: Wash the affected surface with a 5% mild detergent solution to disrupt any remaining hydrophobic residue, followed by a wipe-down with ethanol. Dispose of all contaminated wipes in the Solid Hazardous Waste container.

References

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA, 2023. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

  • American Chemical Society (ACS). "ACS Center for Lab Safety." American Chemical Society, 2024. Available at: [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.